L-Norleucine-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1/i1D3,2D2,3D2,4D2 |
InChI Key |
LRQKBLKVPFOOQJ-PLJAHZBCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
L-Norleucine-d9: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Norleucine-d9 is a stable isotope-labeled derivative of L-norleucine, an isomer of the common amino acid leucine. Its unique properties make it an invaluable tool in analytical and research settings, particularly in the field of mass spectrometry-based quantitative analysis. This guide provides a detailed overview of this compound, its chemical properties, synthesis, and its critical role in modern research, with a focus on its application as an internal standard.
Core Chemical Properties
This compound is chemically identical to its naturally occurring counterpart, L-norleucine, with the exception that nine hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a higher molecular weight, which allows it to be distinguished from the endogenous analyte in mass spectrometry, while maintaining nearly identical chemical and physical behaviors during sample preparation and analysis.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | L-Norleucine-3,3,4,4,5,5,6,6,6-d9 | [1] |
| Synonyms | (S)-2-Aminohexanoic acid-d9, (S)-Norleucine-d9 | [][3] |
| Molecular Formula | C₆H₄D₉NO₂ | [3][4] |
| Molecular Weight | 140.23 g/mol | [3][5] |
| CAS Number | 1331889-36-1 | [][3] |
| Isotopic Purity | Typically >98% | [4] |
| Appearance | White solid | [6] |
| Solubility | Soluble in water | [6] |
| Storage | 2-8°C Refrigerator | [3] |
Synthesis of this compound
The synthesis of deuterated amino acids like this compound typically involves the use of deuterated starting materials or H/D exchange reactions on the amino acid precursor.[][4] A common strategy is the palladium-catalyzed H/D exchange, which can be highly efficient for deuterium labeling.[1] The general process involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O), in the presence of a catalyst.[4]
Caption: Generalized workflow for the synthesis of this compound via catalytic H/D exchange.
Application in Quantitative Analysis: The Role of an Internal Standard
The primary application of this compound is as an internal standard in quantitative mass spectrometry.[][3][7] Internal standards are crucial for accurate quantification as they are added to samples in a known concentration at the beginning of the experimental workflow.[7] They help to correct for variations that can occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[7] Because this compound is chemically almost identical to L-norleucine, it experiences similar losses and variations, making it an ideal control.
Experimental Workflow for Amino Acid Quantification
The following diagram illustrates a typical workflow for the quantification of amino acids in a biological sample, such as plasma, using this compound as an internal standard.
Caption: Standard workflow for quantitative amino acid analysis using an internal standard.
Detailed Experimental Protocol: Quantification of Amino Acids in Plasma
This protocol provides a detailed methodology for the quantification of amino acids in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Human plasma (collected with EDTA)
-
This compound
-
Amino acid standards
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
6 M Hydrochloric acid (HCl) (for total amino acid analysis)
-
Derivatization agent (e.g., AccQ-Tag™) (optional)
Sample Preparation
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Prepare Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water. From this, prepare a working solution of 10 µg/mL.
-
Spike Samples: In a microcentrifuge tube, add 100 µL of plasma. To this, add 10 µL of the 10 µg/mL this compound working solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from 2% to 95% Mobile Phase B over several minutes to separate the amino acids.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each target amino acid and for this compound would be monitored. For this compound, the precursor ion would be m/z 141.2 and product ions would be determined empirically.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for each target amino acid and the this compound internal standard.
-
Calculate Peak Area Ratios: For each analyte, calculate the ratio of its peak area to the peak area of this compound.
-
Generate Calibration Curve: Prepare a series of calibration standards with known concentrations of the target amino acids and a constant concentration of this compound. Plot the peak area ratios against the concentration of the standards to generate a calibration curve.
-
Quantify Unknowns: Determine the concentration of the amino acids in the plasma samples by interpolating their peak area ratios on the calibration curve.
Conclusion
This compound is a powerful and essential tool for researchers and scientists engaged in quantitative proteomics and metabolomics. Its use as an internal standard significantly enhances the accuracy and reliability of mass spectrometry-based measurements. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in the laboratory, ultimately contributing to more robust and reproducible scientific findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iroatech.com [iroatech.com]
An In-depth Guide to L-Norleucine-d9: Properties and Applications
Introduction
L-Norleucine-d9 is a deuterated form of L-Norleucine, a non-proteinogenic amino acid that is an isomer of leucine. The strategic replacement of nine hydrogen atoms with their heavier isotope, deuterium, makes this compound a valuable tool for researchers, particularly in the fields of analytical chemistry, drug metabolism, and pharmacokinetic (DMPK) studies. This guide details the core molecular properties of this compound and provides a comparison with its non-deuterated counterpart.
Core Molecular Properties
The fundamental difference between this compound and L-Norleucine lies in their isotopic composition, which directly influences their molecular weights. Deuterium (²H or D) possesses a neutron in its nucleus, unlike the more common protium (¹H) isotope of hydrogen. This results in a higher atomic mass for deuterium, and consequently, a greater molecular weight for the deuterated molecule.
This mass difference is critical for its application as an internal standard in mass spectrometry-based analyses. When mixed with a biological sample, this compound behaves almost identically to the endogenous L-Norleucine during sample preparation and chromatographic separation. However, due to its increased mass, it can be distinguished by the mass spectrometer, allowing for precise and accurate quantification of the non-deuterated analyte.
Quantitative Data Summary
The molecular formula and weight are key identifiers for these compounds. The substitution of nine hydrogen atoms with deuterium atoms results in a significant and measurable increase in mass.
| Property | L-Norleucine | This compound |
| Molecular Formula | C₆H₁₃NO₂[1][2][3] | C₆H₄D₉NO₂[4][5][6] |
| Molecular Weight | 131.17 g/mol [1][2][7] | 140.23 g/mol [4][5][8][9] |
| CAS Number | 327-57-1[1][2] | 1331889-36-1[4][5][9] |
Methodology for Determining Molecular Properties
The molecular formula of a compound is determined by its constituent atoms. L-Norleucine consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. In this compound, nine of these hydrogen atoms, specifically those on the terminal butyl group, are replaced with deuterium.
The molecular weight is calculated by summing the atomic weights of all atoms in the molecule.
-
L-Norleucine: (6 × Atomic Weight of C) + (13 × Atomic Weight of H) + (1 × Atomic Weight of N) + (2 × Atomic Weight of O)
-
This compound: (6 × Atomic Weight of C) + (4 × Atomic Weight of H) + (9 × Atomic Weight of D) + (1 × Atomic Weight of N) + (2 × Atomic Weight of O)
The use of the atomic weight of deuterium (approx. 2.014 amu) instead of protium (approx. 1.008 amu) for the nine labeled positions accounts for the higher molecular weight of this compound.
Visualizing the Isotopic Relationship
The following diagram illustrates the structural relationship between L-Norleucine and its deuterated isotopologue, this compound. The diagram highlights the specific location of the deuterium labeling on the aliphatic side chain.
Caption: Relationship between L-Norleucine and this compound.
Applications in Research
The primary application of this compound is as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[9]. Its use is crucial in:
-
Metabolomics: To accurately measure the concentration of L-Norleucine in complex biological matrices like plasma, urine, or tissue extracts.
-
Pharmacokinetic Studies: When L-Norleucine is investigated as a potential therapeutic agent or biomarker, the deuterated standard allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) profile[6].
-
Clinical Diagnostics: In newborn screening or other clinical tests where amino acid levels are monitored, this compound can serve as a reliable standard for quantifying endogenous L-Norleucine[9].
References
- 1. L-Norleucine [webbook.nist.gov]
- 2. Caprine | C6H13NO2 | CID 21236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound by MedChem Express, Cat. No. HY-Y0017S-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. L-Norleucine =98 TLC 327-57-1 [sigmaaldrich.com]
- 8. This compound | TRC-N712002-10MG | LGC Standards [lgcstandards.com]
- 9. medchemexpress.com [medchemexpress.com]
Synthesis and Isotopic Purity of L-Norleucine-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of L-Norleucine-d9, a deuterated form of the non-proteinogenic amino acid L-norleucine. Due to its utility as an internal standard in quantitative mass spectrometry-based assays, the synthesis of high-purity this compound is of significant interest in drug development and metabolic research. This document details common synthetic methodologies, protocols for assessing isotopic enrichment, and presents relevant quantitative data.
Introduction to this compound
This compound is an isotopologue of L-norleucine where nine hydrogen atoms have been replaced by deuterium. This stable isotope-labeled compound is chemically identical to its non-labeled counterpart but has a higher mass. This mass difference allows it to be distinguished in mass spectrometry, making it an ideal internal standard for the accurate quantification of L-norleucine or structurally similar analytes in complex biological matrices.
Synthesis of this compound
The synthesis of this compound typically involves the introduction of deuterium into the L-norleucine molecule. The primary methods for achieving this are direct hydrogen-deuterium (H/D) exchange catalyzed by a metal, and enzymatic-catalyzed reactions.
Platinum-Catalyzed Hydrogen-Deuterium Exchange
A common and effective method for the deuteration of amino acids is through a platinum-on-carbon (Pt/C) catalyzed H/D exchange reaction in the presence of deuterium oxide (D₂O). This method facilitates the exchange of C-H bonds with C-D bonds at various positions on the amino acid.
Experimental Protocol:
A general procedure for the deuteration of amino acids via Pt/C catalysis is as follows:
-
A mixture of L-norleucine (1 g) and 3 wt% Pt/C catalyst (0.40 g) is prepared in a solution of 2-propanol (4 mL) and deuterium oxide (D₂O, 40 mL) within a high-pressure reactor.
-
The reactor is sealed and the
L-Norleucine-d9 CAS number and supplier information
Introduction
L-Norleucine-d9 is the deuterium-labeled form of L-Norleucine, an isomer of the amino acid leucine.[1][2] This stable isotope-labeled compound serves as a valuable tool in biomedical and pharmaceutical research, particularly in the fields of proteomics, metabolomics, and drug development. Its chemical properties, nearly identical to its unlabeled counterpart, allow it to be used as a tracer and an internal standard in a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1] This guide provides an in-depth overview of this compound, its properties, suppliers, and detailed experimental protocols for its application.
Core Properties and Supplier Information
This compound is a non-essential amino acid distinguished by the substitution of nine hydrogen atoms with deuterium.[1] This isotopic labeling makes it heavier than the natural form, allowing for its differentiation in mass spectrometry-based analyses.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1331889-36-1 | MedChemExpress, LGC Standards |
| Molecular Formula | C₆H₄D₉NO₂ | MedChemExpress, LGC Standards |
| Molecular Weight | 140.23 g/mol | MedChemExpress, Pharmaffiliates |
| Synonyms | (S)-2-Aminohexanoic acid-d9, (S)-Norleucine-d9 | MedChemExpress, Pharmaffiliates |
| Purity | Typically >99% | MedChemExpress |
| Appearance | White to off-white solid | Generic |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [2] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [2] |
Table 2: Representative Supplier Information for this compound
| Supplier | Product Number | Purity | Available Quantities |
| MedChemExpress | HY-Y0017S | 99.81% | 1 mg, 5 mg, 10 mg |
| LGC Standards | TRC-N712002 | Not specified | 10 mg |
| Pharmaffiliates | PA STI 069210 | Not specified | Inquire |
| Lucerna-Chem AG | HY-Y0017S-1MG | 99.81% | 1 mg |
Applications in Research
The primary applications of this compound stem from its utility as a stable isotope-labeled standard.
-
Internal Standard for Mass Spectrometry: In quantitative proteomics and metabolomics, internal standards are crucial for correcting variability during sample preparation, chromatography, and detection.[3] By adding a known amount of this compound to a sample, the endogenous, unlabeled L-Norleucine (or other amino acids) can be accurately quantified. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
-
Metabolic Labeling and Flux Analysis: this compound can be used as a tracer to study protein synthesis and metabolic pathways.[1] When introduced to cells or organisms, it is incorporated into newly synthesized proteins. By tracking the incorporation of the labeled amino acid over time, researchers can determine the rate of protein synthesis and degradation. This is particularly relevant in studies of muscle protein turnover.[1][2]
Experimental Protocols
The following are detailed methodologies for the key applications of this compound.
Protocol 1: Use of this compound as an Internal Standard for Amino Acid Quantification by LC-MS/MS
This protocol outlines the general steps for using this compound as an internal standard to quantify amino acids in a biological sample, such as plasma or tissue hydrolysate.
1. Sample Preparation and Protein Hydrolysis:
- For protein-bound amino acids, perform acid hydrolysis to release individual amino acids. A common method is to incubate the sample in 6 M hydrochloric acid (HCl) at 110-150°C for 24 hours under an inert atmosphere (e.g., nitrogen).[4][5]
- For free amino acids, deproteinize the sample by adding a precipitating agent like methanol or trichloroacetic acid (TCA), followed by centrifugation.[6]
2. Addition of Internal Standard:
- Prepare a stock solution of this compound of a known concentration in an appropriate solvent (e.g., 0.1 M HCl).
- Add a precise volume of the this compound stock solution to each sample, quality control sample, and calibration standard. This should be done prior to any further sample processing steps to account for analyte loss.[7]
3. Derivatization (Optional but Recommended for LC):
- To improve chromatographic separation and ionization efficiency, amino acids are often derivatized. A common agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[8]
- Follow a standardized derivatization protocol, for instance, mixing the sample with a labeling buffer and the derivatizing reagent, followed by an incubation period and then quenching the reaction.[8]
4. LC-MS/MS Analysis:
- Perform chromatographic separation using a suitable column, such as a reverse-phase C18 column.[8]
- The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both the unlabeled analyte and the this compound internal standard.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC/HPLC |
| Column | C18, HILIC, or specialized amino acid analysis column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Internal Standard | This compound |
5. Data Analysis:
- Calculate the peak area ratio of the endogenous analyte to the this compound internal standard.[7]
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Metabolic Labeling of Cultured Cells with this compound to Measure Protein Synthesis
This protocol describes a pulse-chase experiment to monitor the incorporation of this compound into cellular proteins.
1. Cell Culture Preparation:
- Culture cells to the desired confluency in standard growth medium.
- Before labeling, wash the cells with phosphate-buffered saline (PBS) and then incubate them in a custom amino acid-free medium for a short period to deplete the intracellular pool of unlabeled amino acids.
2. Pulse Labeling:
- Replace the starvation medium with a labeling medium containing this compound at a known concentration. The standard medium's L-leucine and L-isoleucine should be replaced with this compound.
- Incubate the cells for a defined "pulse" period (e.g., 30 minutes to several hours). This allows for the incorporation of the labeled amino acid into newly synthesized proteins.[9]
3. Chase Period (Optional):
- To track protein degradation, the labeling medium can be replaced with a "chase" medium containing an excess of unlabeled L-Norleucine.
- Collect cells at various time points during the chase period.
4. Cell Lysis and Protein Extraction:
- Wash the cells with ice-cold PBS to stop the labeling process.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
5. Protein Quantification and Preparation for MS Analysis:
- Quantify the total protein concentration in each sample (e.g., using a BCA assay).
- Perform protein precipitation (e.g., with acetone) or in-solution digestion with trypsin.
6. LC-MS/MS Analysis:
- Analyze the resulting peptides by LC-MS/MS. The mass spectrometer will detect peptides containing this compound, which will have a mass shift compared to their unlabeled counterparts.
- The rate of protein synthesis can be calculated from the ratio of labeled to unlabeled peptides for specific proteins over time.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for amino acid quantification using this compound.
Caption: Workflow for a metabolic pulse-chase experiment.
Conclusion
This compound is an indispensable tool for researchers requiring accurate quantification of amino acids and for those investigating the dynamics of protein metabolism. Its use as an internal standard enhances the reliability of mass spectrometry data, while its application as a metabolic tracer provides valuable insights into biological processes such as protein synthesis and turnover. The protocols and information provided in this guide offer a comprehensive starting point for the successful implementation of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. iroatech.com [iroatech.com]
- 4. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 5. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. lcms.cz [lcms.cz]
- 7. m.youtube.com [m.youtube.com]
- 8. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Norleucine-d9: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of L-Norleucine-d9. It is designed to be a vital resource for researchers, scientists, and drug development professionals utilizing this isotopically labeled amino acid in their work. This guide delves into its core properties, provides detailed experimental protocols for its application, and visualizes key workflows to facilitate a deeper understanding of its use in research and development.
Core Physical and Chemical Characteristics
This compound, a deuterated analog of L-Norleucine, serves as a valuable tool in various analytical and research applications, primarily as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies. Its physical and chemical properties are fundamental to its application and are summarized below.
| Property | Value | Source |
| Chemical Name | (2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid | [1] |
| Synonyms | L-Norleucine-3,3,4,4,5,5,6,6,6-d9, (S)-2-Aminohexanoic acid-d9 | [1] |
| CAS Number | 1331889-36-1 | [1] |
| Molecular Formula | C₆H₄D₉NO₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| Appearance | White to off-white crystalline powder or crystals | [2] |
| Melting Point | >300 °C (decomposes) (for unlabeled L-Norleucine) | [2] |
| Solubility | Soluble in water. A stock solution of 10 mM in DMSO is also reported. | [3] |
| Storage | Store at 2-8°C. For long-term storage, -20°C is recommended. |
Spectroscopic Data
While a specific Certificate of Analysis with detailed spectra for this compound is proprietary to commercial suppliers, representative spectral data for its unlabeled counterpart, L-Norleucine, provides a valuable reference for its structural elucidation. The primary difference in the mass spectrum will be the increased molecular weight due to the nine deuterium atoms. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent. The IR spectrum is expected to be very similar to the unlabeled compound, with potential shifts in C-D bond vibration frequencies.
-
Mass Spectrometry (Electron Ionization) of L-Norleucine: The NIST WebBook provides a reference mass spectrum for unlabeled L-Norleucine, which can be used for comparison.[4] The deuterated compound is expected to show a molecular ion peak at m/z 140.
-
¹H NMR Spectroscopy of L-Norleucine: A reference ¹H NMR spectrum of L-Norleucine in D₂O is available in the Human Metabolome Database.[3] For this compound, the signals for the protons on carbons 3, 4, 5, and 6 would be absent.
-
Infrared (IR) Spectroscopy of L-Norleucine: A reference IR spectrum of L-Norleucine is available, showing characteristic peaks for the amino and carboxylic acid functional groups.[2]
Experimental Protocols
General Synthesis of Deuterated Amino Acids
The synthesis of deuterated amino acids like this compound can be achieved through various methods. A common approach involves H/D exchange reactions catalyzed by a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O).
Representative Protocol for H/D Exchange:
-
Reaction Setup: In a pressure-resistant vessel, combine L-Norleucine and a catalytic amount of 10% Pd/C.
-
Deuterium Source: Add D₂O to the vessel to serve as the deuterium source and solvent.
-
Reaction Conditions: Seal the vessel and heat it to a temperature ranging from 150 to 200 °C for 24-48 hours with constant stirring. The elevated temperature and pressure facilitate the exchange of protons with deuterium atoms on the alkyl chain.
-
Work-up: After cooling, filter the reaction mixture to remove the catalyst.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., water/ethanol), to yield this compound.
Use as an Internal Standard in LC-MS/MS Analysis
This compound is frequently used as an internal standard (IS) for the accurate quantification of unlabeled L-Norleucine in biological matrices. The stable isotope-labeled IS co-elutes with the analyte but is distinguished by its higher mass, allowing for correction of variability in sample preparation and instrument response.
General Protocol for Amino Acid Quantification:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma, cell lysate), add a known amount of this compound solution as the internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the amino acids using a suitable chromatography column (e.g., HILIC or reversed-phase).
-
Detect and quantify L-Norleucine and this compound using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.
-
-
Data Analysis:
-
Determine the peak area ratio of the analyte (L-Norleucine) to the internal standard (this compound).
-
Construct a calibration curve using standards with known concentrations of L-Norleucine and a fixed concentration of this compound.
-
Calculate the concentration of L-Norleucine in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several key areas of scientific investigation:
-
Metabolomics: As a stable isotope-labeled tracer, it can be used to study the metabolic fate of L-Norleucine and related compounds in biological systems without the concerns of radioactivity.
-
Pharmacokinetic Studies: In drug development, deuteration can alter the metabolic profile of a molecule. While this compound is primarily used as a standard, the principles of its use are central to studies investigating the pharmacokinetic properties of deuterated drug candidates.
-
Clinical Diagnostics: Accurate quantification of amino acids is crucial in the diagnosis and monitoring of various metabolic disorders. The use of deuterated internal standards like this compound enhances the accuracy and reliability of these diagnostic tests.
-
Proteomics: L-Norleucine can be incorporated into proteins in place of methionine. This compound can be used in conjunction with mass spectrometry to study protein turnover and structure.
Conclusion
This compound is a high-purity, stable isotope-labeled amino acid that serves as an indispensable tool for researchers in various scientific disciplines. Its well-defined physical and chemical properties, coupled with its utility as an internal standard and metabolic tracer, enable precise and accurate quantitative analysis. The experimental protocols and workflows detailed in this guide provide a solid foundation for the effective application of this compound in demanding research and development settings. As analytical techniques continue to advance, the role of such isotopically labeled standards will undoubtedly become even more critical in achieving reliable and reproducible scientific data.
References
An In-depth Technical Guide to Isotope Labeling with Deuterium for Researchers, Scientists, and Drug Development Professionals
An exploration of the principles, applications, and methodologies of deuterium isotope labeling in modern drug discovery and development.
This technical guide provides a comprehensive overview of deuterium isotope labeling, a powerful tool increasingly utilized in pharmaceutical research to enhance drug efficacy, safety, and understanding of metabolic pathways. By strategically replacing hydrogen atoms with their heavier, stable isotope deuterium, researchers can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide delves into the core principles behind this technique, offers detailed experimental protocols for its application, and presents quantitative data to illustrate its impact.
Core Principles of Deuterium Isotope Labeling
The substitution of hydrogen (¹H) with deuterium (²H or D) introduces a subtle yet significant change in the mass of a molecule without altering its fundamental chemical structure or biological activity.[1][2] This seemingly minor modification can have profound effects on a drug's metabolic stability due to the kinetic isotope effect (KIE).[3][4]
The Kinetic Isotope Effect (KIE): The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[3] Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction in processes where C-H bond cleavage is the rate-determining step.[3][5] This is particularly relevant in drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze the oxidation of C-H bonds.[6] By deuterating metabolically vulnerable positions on a drug molecule, the rate of metabolism can be slowed, leading to a longer half-life and increased drug exposure.[1][7]
Applications in Drug Development
Deuterium labeling has emerged as a valuable strategy throughout the drug discovery and development pipeline, from lead optimization to life-cycle management.
-
Improved Pharmacokinetics: The primary application of deuterium labeling is to enhance a drug's pharmacokinetic (PK) profile.[1] By reducing the rate of metabolism, deuteration can lead to a longer half-life, lower clearance, and increased overall drug exposure (AUC).[7][8] This may allow for less frequent dosing, improving patient compliance, and potentially reducing the total dose required, which can minimize off-target side effects.[7]
-
Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is associated with the formation of reactive or toxic metabolites. By slowing the metabolic pathway leading to the formation of such metabolites, deuterium labeling can improve a drug's safety profile.[1]
-
Metabolic Pathway Elucidation: Deuterium-labeled compounds serve as powerful tracers to elucidate complex metabolic pathways.[9] By tracking the incorporation and transformation of the labeled molecule, researchers can identify metabolites and gain a deeper understanding of a drug's fate in the body.[10]
-
Mechanism of Action Studies: Isotope labeling can be used to probe the mechanism of action of drugs and enzymes by identifying which C-H bonds are critical for biological activity.[2]
Quantitative Data on the Impact of Deuteration
The following tables summarize quantitative data from studies on deuterated drugs, illustrating the significant impact of deuterium substitution on pharmacokinetic parameters and the kinetic isotope effect.
Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine
| Parameter | Deutetrabenazine (d6-Tetrabenazine) | Tetrabenazine | Fold Change | Reference |
| Active Metabolites | ||||
| α-HTBZ Cmax (ng/mL) | 20.9 | 18.3 | 1.14 | [11] |
| α-HTBZ AUC₀-inf (ng·h/mL) | 289 | 134 | 2.16 | [11] |
| β-HTBZ Cmax (ng/mL) | 138 | 115 | 1.20 | [11] |
| β-HTBZ AUC₀-inf (ng·h/mL) | 2809 | 1240 | 2.27 | [11] |
| Total Active Metabolites | ||||
| (α+β)-HTBZ t½ (h) | ~10 | ~5 | ~2 | [11] |
Table 2: In Vitro Kinetic Isotope Effect (KIE) on Intrinsic Clearance (CLint) for Deuterated Compounds
| Compound | Deuterated Position | Enzyme System | KIE (kH/kD) on CLint | Reference |
| Compound 2a Analog | O-methyl (2b) | r-CYP 2C19 | 4.0 | [11] |
| Compound 2a Analog | N-methyl (2c) | r-CYP 2C19 | 1.0 | [11] |
| Compound 2a Analog | Both O- and N-methyl (2d) | r-CYP 2C19 | 4.5 | [11] |
| Compound 2a Analog | O-methyl (2b) | r-CYP 3A4 | 1.0 | [11] |
| Compound 2a Analog | N-methyl (2c) | r-CYP 3A4 | 1.0 | [11] |
| Compound 2a Analog | Both O- and N-methyl (2d) | r-CYP 3A4 | 1.0 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterium labeling.
Synthesis of a Deuterated Small Molecule: Deutetrabenazine
This protocol describes a key step in the synthesis of deutetrabenazine from its precursor.[12][13]
Reaction: O-methylation of dihydroxy benzoquinoline compound (III) using deuterated methanol.
Materials:
-
Dihydroxy benzoquinoline compound (III)
-
Deuteriated methanol (CD₃OD)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the dihydroxy benzoquinoline compound (III) and triphenylphosphine in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) to the cooled solution.
-
Add deuterated methanol (CD₃OD) dropwise to the reaction mixture. The mole ratio of deuterated methanol to the dihydroxy compound should be greater than 2.5.[12]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure deutetrabenazine.
LC-MS/MS Analysis of a Deuterated Drug and its Metabolite in Plasma
This protocol outlines a method for the quantitative analysis of a deuterated drug (e.g., deuterated enzalutamide) and its non-deuterated counterpart in plasma samples.[14][15]
Sample Preparation (Protein Precipitation): [15]
-
To 100 µL of human plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte with a different mass).
-
Add 1.8 mL of an extraction mixture (e.g., acetonitrile and ammonium acetate buffer) to precipitate the plasma proteins.[16]
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.[16]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions for the deuterated analyte, the non-deuterated analyte, and the internal standard must be determined and optimized.
-
Data Analysis:
-
Generate calibration curves for both the deuterated and non-deuterated analytes using standards of known concentrations.
-
Quantify the concentration of each analyte in the plasma samples by comparing their peak area ratios to the internal standard against the respective calibration curves.
-
Be mindful of potential isotopic interference from the non-deuterated compound to the deuterated compound's signal and correct for it if necessary.[14]
Quantitative NMR (qNMR) Analysis of Deuterated Compounds
This protocol describes the use of quantitative NMR to determine the purity and concentration of a deuterated compound.[17][18]
Sample Preparation: [17]
-
Accurately weigh a known amount of the deuterated compound and a certified internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
NMR Parameters: [18]
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H or ²H, depending on the desired information. For purity and concentration, ¹H qNMR is common.
-
Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Number of Scans (NS): Sufficient scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply appropriate window function, Fourier transform, phase correction, and baseline correction.
Data Analysis: [19]
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Visualizing Deuterium Labeling Workflows and Pathways
Graphviz diagrams are provided below to illustrate key workflows and pathways discussed in this guide.
Caption: Workflow for a Drug Metabolism and Pharmacokinetics (DMPK) study using a deuterated drug candidate.
Caption: Metabolic pathway of deuterated glucose as a tracer in cellular metabolism.[10][20][21]
Conclusion
Deuterium isotope labeling represents a sophisticated and powerful strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, researchers can rationally design drug candidates with improved pharmacokinetic profiles, enhanced safety, and greater efficacy. The detailed experimental protocols and quantitative data presented in this guide offer a practical framework for scientists and drug development professionals to effectively implement this technology in their research. As our understanding of drug metabolism and the nuances of isotope effects continues to grow, the application of deuterium labeling is poised to play an increasingly integral role in the development of next-generation therapeutics.
References
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Portico [access.portico.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US10479787B2 - Process for preparation of tetrabenazine and deutetrabenazine - Google Patents [patents.google.com]
- 13. Improved Synthesis of Deutetrabenazine [cjph.com.cn]
- 14. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 17. emerypharma.com [emerypharma.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 20. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
Applications of L-Norleucine in Protein Structure Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Norleucine (Nle), a non-proteinogenic amino acid isomer of leucine, has emerged as a powerful tool in the study of protein structure and function. Its structural similarity to methionine, yet lack of a reactive sulfur atom, makes it an ideal surrogate for probing the roles of methionine residues in protein stability, folding, and interactions. This technical guide provides an in-depth overview of the applications of L-norleucine in protein structure studies, with a focus on its use in X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, quantitative data on the effects of norleucine substitution, and visual representations of experimental workflows are presented to facilitate its adoption in research and drug development.
Introduction: L-Norleucine as a Methionine Analogue
L-norleucine is an alpha-amino acid with a linear six-carbon side chain.[1] It is structurally very similar to methionine, which also has a four-carbon chain, but with a sulfur atom in the gamma position.[2] This isosteric relationship allows L-norleucine to be incorporated into proteins in place of methionine, often with minimal perturbation to the overall protein structure.[3] The key advantage of this substitution lies in the removal of the easily oxidizable sulfur atom of methionine.[2] This allows researchers to investigate the specific functions of methionine residues, such as their role in antioxidant defense, without the complication of oxidation.[2] Furthermore, the substitution can enhance protein stability in certain contexts.[4]
Applications in Protein Structure Determination
X-ray Crystallography
In X-ray crystallography, the substitution of methionine with L-norleucine can be advantageous for several reasons. The absence of the flexible sulfur-containing side chain of methionine can sometimes lead to better-defined electron density in the crystal structure, aiding in more accurate model building. Furthermore, for proteins that are prone to oxidation, which can introduce heterogeneity and hinder crystallization, the use of L-norleucine can yield more stable and homogeneous protein samples, which are crucial for obtaining high-quality crystals.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
L-norleucine is also a valuable tool in NMR spectroscopy for protein structure and dynamics studies.[7][8] The incorporation of isotopically labeled L-norleucine (e.g., with ¹³C or ¹⁵N) can help in the assignment of NMR signals, particularly in large proteins where spectral overlap is a significant challenge. By selectively labeling norleucine residues, specific regions of the protein can be probed, providing insights into local structure, dynamics, and interactions.[9][10]
Quantitative Effects of L-Norleucine Substitution
The substitution of methionine with L-norleucine can have measurable effects on protein stability and function. These effects are context-dependent and can provide valuable information about the role of the original methionine residue.
| Protein | Methionine Position | Effect of Nle Substitution | Reference |
| T4 Lysozyme | M6 | Destabilized (ΔΔG = -2.8 kcal/mol) | [4] |
| T4 Lysozyme | M102 | Destabilized (ΔΔG = -0.9 kcal/mol) | [4] |
| T4 Lysozyme | M106 | Stabilized (ΔΔG = +0.5 kcal/mol) | [4] |
| T4 Lysozyme | M120 | Stabilized (ΔΔG = +0.5 kcal/mol) | [4] |
| Cytochrome P450 BM-3 | Global Substitution | Nearly two-fold increase in peroxygenase activity | [3] |
| Amyloid-β Peptide (Aβ) | M35 | Negation of neurotoxic effects |
Experimental Protocols
Protocol for L-Norleucine Incorporation in E. coli
This protocol is a general guideline for expressing a recombinant protein with L-norleucine substituting for methionine in E. coli. Optimization may be required for specific proteins.
-
Strain and Plasmid: Use an E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7).
-
Media Preparation: Prepare a minimal medium (e.g., M9) supplemented with all essential amino acids except methionine. Add L-norleucine to the medium at a concentration of 300 mg/L.[3] To prevent endogenous norleucine synthesis by the host, the addition of leucine, isoleucine, and methionine to the feed can be employed.[11]
-
Culture Growth: Inoculate a starter culture in a rich medium (e.g., LB) and grow overnight. The next day, inoculate the minimal medium containing L-norleucine with the starter culture. Grow the culture at 30°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[3]
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue to grow the culture for 4-6 hours at 30°C.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Protein Purification: Purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
Protocol for Confirmation of L-Norleucine Incorporation by Mass Spectrometry
This protocol outlines the steps to confirm the successful incorporation of L-norleucine into the target protein.
-
Protein Digestion:
-
Reduce the purified protein with dithiothreitol (DTT) and alkylate with iodoacetamide.[12]
-
Digest the protein into smaller peptides using a protease such as trypsin.[3][12] The digestion is typically carried out overnight at 37°C.[12]
-
Quench the digestion reaction with an acid like trifluoroacetic acid (TFA).[12]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
In the search parameters, specify a variable modification corresponding to the mass difference between methionine and L-norleucine (-18 Da) at methionine residues.[3]
-
Successful identification of peptides with this mass shift confirms the incorporation of L-norleucine.
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the general workflows for protein structure studies using L-norleucine.
Caption: Workflow for L-Norleucine Incorporation and Verification.
Caption: Workflow for 3D Structure Determination of Nle-Substituted Proteins.
Conclusion and Future Perspectives
L-norleucine has proven to be an invaluable tool for protein chemists and structural biologists. Its ability to act as a stable and structurally conservative surrogate for methionine allows for a deeper understanding of protein structure, stability, and function. As protein engineering and drug development continue to advance, the applications of L-norleucine are expected to expand, particularly in the design of more stable and effective therapeutic proteins and in the detailed investigation of protein misfolding diseases. The methodologies and data presented in this guide provide a solid foundation for researchers to incorporate this versatile amino acid into their studies.
References
- 1. Human Metabolome Database: Showing metabocard for L-Norleucine (HMDB0001645) [hmdb.ca]
- 2. Actual - MTA-ELTE Fehérjemodellező Kutatócsoport és Szerkezeti Kémia és Biológia Laboratórium [prot.chem.elte.hu]
- 3. cheme.caltech.edu [cheme.caltech.edu]
- 4. Context-dependent protein stabilization by methionine-to-leucine substitution shown in T4 lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Protein X-ray Crystallography: Principles & The Technique [proteinstructures.com]
- 7. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preventing norvaline and norleucine misincorporation in recombinant proteins | by medicilon | Medium [medium.com]
- 12. researchgate.net [researchgate.net]
- 13. Strain specific properties of Escherichia coli can prevent non-canonical amino acid misincorporation caused by scale-related process heterogeneities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Amino Acids in Biological Matrices using L-Norleucine-d9 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate quantification of amino acids is crucial in various fields, including metabolomics, clinical diagnostics, and pharmaceutical development. Stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry, as they correct for variability during sample preparation and analysis. L-Norleucine-d9, a deuterium-labeled analog of the non-proteinogenic amino acid L-Norleucine, serves as an excellent internal standard for broad-spectrum amino acid analysis due to its chemical similarity to other amino acids and its distinct mass. This application note provides a detailed protocol for the quantification of amino acids in plasma using this compound with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method without the need for derivatization.
Principle
This method utilizes a simple protein precipitation step for sample preparation, followed by dilution with an internal standard solution containing this compound. The amino acids are then separated using a mixed-mode chromatography column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of this compound allows for accurate quantification by correcting for any analyte loss during sample processing and for variations in instrument response.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Amino Acid Standard Mix
-
LC-MS/MS grade water, acetonitrile, and formic acid
-
Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA) for protein precipitation
-
Plasma samples (human, mouse, etc.)
-
Microcentrifuge tubes
-
Pipettes and tips
-
LC-MS/MS system (e.g., Agilent, Shimadzu, Thermo Fisher Scientific, Waters)
-
Mixed-mode analytical column (e.g., Intrada Amino Acid, Acclaim Trinity)
Sample Preparation
-
Thaw Samples: Thaw plasma samples on ice.
-
Protein Precipitation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 200 µL of cold 10% (w/v) TCA or 10 µL of 30% SSA.
-
Vortex for 30 seconds.
-
Incubate on ice or at 4°C for 10-30 minutes to allow for complete protein precipitation.
-
Centrifuge at 12,000-16,000 x g for 5-10 minutes at 4°C.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of this compound in 0.1 N HCl at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution in the initial mobile phase to a final concentration of 50 µM.
-
Transfer 50 µL of the supernatant from the precipitated sample to a new microcentrifuge tube.
-
Add 450 µL of the working internal standard solution.
-
Vortex for 30 seconds.
-
-
Final Preparation:
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Intrada Amino Acid (50 x 3 mm, 3 µm) or equivalent |
| Mobile Phase A | 100 mM Ammonium Formate in Water |
| Mobile Phase B | 95:5:0.3 (v/v/v) Acetonitrile:Water:Formic Acid |
| Gradient | 0-3.0 min, 92%-88% B3.0-6.4 min, 88%-70% B6.4-6.5 min, 70%-0% B6.5-10 min, 0% B10-10.1 min, 0-92% B10.1-13 min, 92% B |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 1-5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 15 psi |
| Capillary Voltage | 3000 V |
MRM Transitions:
The following table provides representative MRM transitions for a selection of amino acids and this compound. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Alanine | 90.1 | 44.2 | 15 |
| L-Arginine | 175.1 | 70.1 | 20 |
| L-Aspartic Acid | 134.0 | 74.0 | 18 |
| L-Glutamic Acid | 148.1 | 84.1 | 18 |
| Glycine | 76.1 | 30.2 | 15 |
| L-Leucine | 132.1 | 86.1 | 15 |
| L-Isoleucine | 132.1 | 86.1 | 15 |
| L-Methionine | 150.1 | 104.1 | 15 |
| L-Phenylalanine | 166.1 | 120.1 | 15 |
| L-Proline | 116.1 | 70.1 | 20 |
| L-Tyrosine | 182.1 | 136.1 | 15 |
| L-Valine | 118.1 | 72.1 | 15 |
| This compound | 141.2 | 94.2 | 15 |
Data Presentation
Calibration Curve
Calibration curves should be prepared for each amino acid using a series of standard solutions of known concentrations, each spiked with the this compound internal standard at a constant concentration. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
Table 1: Representative Calibration Curve Data for L-Leucine
| Concentration (µM) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 78,987 | 1,523,456 | 0.052 |
| 10 | 155,678 | 1,509,876 | 0.103 |
| 50 | 798,765 | 1,532,109 | 0.521 |
| 100 | 1,567,890 | 1,515,678 | 1.034 |
| 250 | 3,890,123 | 1,525,432 | 2.550 |
| 500 | 7,789,012 | 1,519,876 | 5.125 |
Method Performance
The performance of the method should be evaluated by assessing its linearity, accuracy, and precision.
Table 2: Method Validation Summary
| Analyte | Linearity (R²) | Accuracy (%) | Precision (%RSD) |
| L-Alanine | > 0.998 | 95.2 - 104.5 | < 5.8 |
| L-Arginine | > 0.997 | 92.1 - 106.3 | < 6.5 |
| L-Leucine | > 0.999 | 98.7 - 102.1 | < 4.2 |
| L-Phenylalanine | > 0.999 | 97.5 - 103.8 | < 3.9 |
| L-Valine | > 0.998 | 96.3 - 105.1 | < 5.1 |
Visualizations
Caption: Workflow for amino acid quantification.
Caption: Logical relationship in internal standard method.
Conclusion
The use of this compound as an internal standard in conjunction with a robust LC-MS/MS method provides a reliable and high-throughput approach for the accurate quantification of amino acids in biological matrices. This method minimizes the impact of sample matrix effects and procedural variability, leading to high-quality data suitable for a wide range of research and development applications. The simple "dilute-and-shoot" protocol without derivatization significantly reduces sample preparation time and the potential for analytical errors.
Application Notes and Protocols for L-Norleucine-d9 in Sample Spiking
Authored for Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the utilization of L-Norleucine-d9 as an internal standard in the quantitative analysis of amino acids and other metabolites in various biological matrices. The information is intended to guide researchers in developing robust and reliable analytical methods using liquid chromatography-mass spectrometry (LC-MS).
Introduction to this compound as an Internal Standard
This compound is the deuterium-labeled form of L-Norleucine, an isomer of leucine.[1][2] Its structural similarity to other essential amino acids, coupled with its distinct mass due to the deuterium labeling, makes it an excellent internal standard for quantitative mass spectrometry-based analyses.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby ensuring high accuracy and precision in quantitative results.
Recommended Spiking Concentrations
The optimal spiking concentration of this compound can vary depending on the biological matrix, the expected concentration of the target analytes, and the sensitivity of the LC-MS system. Based on established protocols for similar stable isotope-labeled amino acid standards, a general guidance for spiking concentrations is provided in the table below. It is recommended to optimize the final concentration for your specific application.
| Biological Matrix | Recommended this compound Working Solution Concentration | Final Concentration in Sample Mixture | Reference |
| Plasma/Serum | 125 - 250 µmol/L | Varies based on sample and IS volume ratio | [3] |
| Plasma | 250 µM (as part of a mixture) | 125 µM (1:1 sample to IS ratio) | [4] |
| Cell Culture Media | 5 µM (as part of a mixture) | 5 µM | |
| Cell Culture Media | 10 mmol/L (for non-deuterated norleucine) | 5 mmol/L (1:1 sample to IS ratio) |
Note: The significant range in concentrations highlights the importance of method development and validation for each specific application. For targeted amino acid analysis, aiming for a final concentration in the low to mid µM range is a common starting point.
Experimental Protocols
This section outlines a general protocol for the use of this compound as an internal standard for the analysis of amino acids in plasma samples by LC-MS/MS.
Materials and Reagents
-
This compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Plasma samples
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
LC-MS/MS system
Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., 0.1% formic acid in water or methanol) to achieve a concentration of 1 mg/mL. Store the stock solution at -20°C.
-
Working Solution (e.g., 200 µM): Prepare a working solution by diluting the stock solution with the appropriate solvent (e.g., 80:20 acetonitrile:water with 0.1% formic acid). The final concentration of the working solution should be chosen based on the expected analyte concentrations and the desired final concentration in the sample.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Add a predetermined volume of the this compound working solution. The volume will depend on the desired final concentration. For example, adding 10 µL of a 200 µM working solution to 50 µL of plasma will result in a different final concentration than adding it to the precipitation solvent. A common approach is to include the internal standard in the precipitation solvent.
-
Add 200 µL of ice-cold methanol (containing the this compound if not added separately) to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an LC vial for analysis.
LC-MS/MS Analysis
The following are example parameters and should be optimized for your specific instrument and analytes of interest.
-
LC Column: A column suitable for polar compound separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with an appropriate mobile phase.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the amino acids of interest.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 1-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for amino acids.
-
MRM Transitions: Develop and optimize Multiple Reaction Monitoring (MRM) transitions for each target amino acid and for this compound.
Data Analysis
-
Integrate the peak areas for each target analyte and for the this compound internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Generate a calibration curve by plotting the response ratio of the standards against their known concentrations.
-
Determine the concentration of the analytes in the samples by interpolating their response ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for amino acid quantification using this compound.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and is highly responsive to amino acid availability.[1][4][5] The analysis of amino acid concentrations is therefore critical in studies related to this pathway.
Caption: Simplified overview of the mTOR signaling pathway activated by amino acids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 4. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Application Note: Quantitative Analysis of Analytes in Biological Matrices using L-Norleucine-d9 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sample preparation and analysis of target analytes in biological matrices, such as plasma, using L-Norleucine-d9 as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification, as it effectively corrects for variability during sample preparation, chromatography, and ionization.[1][2] This document outlines a comprehensive workflow, from sample pre-treatment to data analysis, and is intended for researchers, scientists, and drug development professionals.
Introduction
In quantitative bioanalysis by mass spectrometry, the use of an internal standard is essential to compensate for variations that can occur during the analytical process, including sample loss during extraction, matrix effects, and fluctuations in instrument response.[3] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, but is mass-distinguishable.[2] Stable isotope-labeled compounds, such as the deuterated analog of an analyte or a closely related compound, are considered the gold standard for internal standards in LC-MS/MS applications.[2]
This compound, a deuterated form of the non-proteinogenic amino acid L-Norleucine, serves as an excellent internal standard for the quantification of various analytes, particularly other amino acids or small molecules with similar physicochemical properties.[1][4] Its chemical similarity to endogenous amino acids allows it to mimic the behavior of the analyte during sample preparation and analysis, while its mass shift of +9 Da ensures it can be clearly distinguished by the mass spectrometer.[4] This application note details a generic yet robust protocol for the use of this compound in a typical bioanalytical workflow.
Experimental Protocols
Materials and Reagents
-
Biological matrix (e.g., human plasma)
-
This compound (Internal Standard)
-
Analyte(s) of interest
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Isopropanol (IPA), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher
-
Phosphate-buffered saline (PBS), 1x solution
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual primary stock solutions of the analyte(s) and this compound in a suitable solvent (e.g., water or methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary analyte stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water). These will be used to construct the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standard solutions. The optimal concentration of the internal standard should be determined during method development and is typically in the mid-range of the calibration curve.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of small molecules from plasma.
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 10 µL of the solvent is added). Vortex briefly.
-
Add 200 µL of cold protein precipitation solvent (e.g., acetonitrile or a 3:3:2 mixture of acetonitrile:isopropanol:water).[3]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are general starting conditions and should be optimized for the specific analyte and mass spectrometer.
Liquid Chromatography (LC) System:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min |
Mass Spectrometry (MS) System:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The specific precursor and product ions for the analyte and this compound must be determined by direct infusion. For this compound (MW: 140.23), a potential precursor ion would be [M+H]+ at m/z 141.2. Product ions would be determined by fragmentation.
Data Presentation
The following table summarizes hypothetical quantitative data for a representative analyte using this compound as the internal standard. This data is for illustrative purposes and actual results may vary.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Accuracy at LLOQ, LQC, MQC, HQC (%) | 95.2 - 103.5 |
| Precision (CV%) at LLOQ, LQC, MQC, HQC | < 8.5% |
| Mean Recovery (%) | 92.1% |
| Matrix Effect (%) | 98.7% (normalized with IS) |
Visualizations
Experimental Workflow
Caption: Workflow for sample preparation and analysis using an internal standard.
Rationale for Using a Deuterated Internal Standard
References
Application of L-Norleucine-d9 in Metabolomics Studies: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise quantification of metabolites is paramount. In the field of metabolomics, stable isotope-labeled internal standards are indispensable tools for achieving accurate and reliable results. L-Norleucine-d9, a deuterium-labeled form of the non-proteinogenic amino acid L-Norleucine, serves as an excellent internal standard for the quantitative analysis of amino acids and other primary metabolites by mass spectrometry-based techniques.
This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolomics studies. It is designed to guide researchers in accurately quantifying amino acids in biological matrices, ensuring data integrity and reproducibility.
Application Notes
This compound is an ideal internal standard for several key reasons. As a non-proteinogenic amino acid, it is not naturally present in most biological systems, thus avoiding interference from endogenous counterparts.[1] Its chemical properties are nearly identical to other aliphatic amino acids, ensuring similar behavior during sample preparation and chromatographic separation. The nine deuterium atoms provide a significant mass shift from its unlabeled form and other naturally occurring amino acids, allowing for clear differentiation in mass spectrometric analysis.[2]
The primary applications of this compound in metabolomics include:
-
Accurate Quantification of Amino Acids: By adding a known amount of this compound to a sample at the beginning of the workflow, variations introduced during sample preparation, such as extraction inefficiencies and matrix effects, can be normalized. This stable isotope dilution strategy is the gold standard for quantitative metabolomics.
-
Method Validation: this compound can be used to assess the performance of an analytical method, including linearity, accuracy, and precision.
-
Biomarker Discovery and Validation: In studies aiming to identify and validate metabolic biomarkers, this compound ensures that observed changes in metabolite concentrations are due to biological variation rather than analytical variability.
Experimental Protocols
The following protocols provide a framework for the quantitative analysis of amino acids in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Stock and Working Solutions
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 0.1 M HCl. Store at -20°C.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a solution of 50% acetonitrile in water. This working solution will be used to spike into the samples.
-
Calibration Standards: Prepare a series of calibration standards containing a mixture of the amino acids of interest at known concentrations (e.g., ranging from 1 to 500 µM) in a surrogate matrix (e.g., 1x PBS solution).
Sample Preparation from Human Plasma
This protocol is adapted from established methods for protein precipitation in plasma samples.[3][4]
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution (10 µg/mL) to the plasma.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general conditions and should be optimized for the specific instrument and column used.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 2% to 95% Mobile Phase B over approximately 10-15 minutes is a good starting point.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for each amino acid and this compound need to be determined by direct infusion of individual standards. Representative MRM transitions for common amino acids are provided in the data table below. For this compound (MW: 140.23), a potential precursor ion is m/z 141.2 [M+H]+. The product ions would need to be optimized, but a common fragmentation is the loss of the carboxyl group (45 Da), leading to a potential product ion around m/z 96.2.
-
Data Presentation
The following table provides representative physiological concentrations of common amino acids in human plasma and example MRM transitions for their analysis. The concentrations are based on published literature and are for illustrative purposes.[5][6] The MRM transitions are examples and should be optimized on the specific mass spectrometer being used.[7][8]
| Amino Acid | Abbreviation | Typical Plasma Concentration (µM) | Precursor Ion (m/z) | Product Ion (m/z) |
| Alanine | Ala | 250 - 550 | 90.1 | 44.1 |
| Arginine | Arg | 50 - 150 | 175.2 | 70.1 |
| Asparagine | Asn | 40 - 80 | 133.1 | 74.1 |
| Aspartic Acid | Asp | 5 - 25 | 134.1 | 74.0 |
| Citrulline | Cit | 20 - 55 | 176.1 | 113.1 |
| Glutamic Acid | Glu | 30 - 100 | 148.1 | 84.1 |
| Glutamine | Gln | 400 - 800 | 147.1 | 84.1 |
| Glycine | Gly | 150 - 350 | 76.1 | 30.1 |
| Histidine | His | 60 - 120 | 156.1 | 110.1 |
| Isoleucine | Ile | 50 - 120 | 132.2 | 86.2 |
| Leucine | Leu | 90 - 180 | 132.2 | 86.2 |
| Lysine | Lys | 120 - 250 | 147.2 | 84.2 |
| Methionine | Met | 15 - 40 | 150.1 | 104.1 |
| Ornithine | Orn | 40 - 120 | 133.1 | 70.1 |
| Phenylalanine | Phe | 40 - 90 | 166.2 | 120.1 |
| Proline | Pro | 100 - 300 | 116.1 | 70.1 |
| Serine | Ser | 80 - 150 | 106.1 | 60.1 |
| Threonine | Thr | 90 - 200 | 120.1 | 74.1 |
| Tryptophan | Trp | 40 - 80 | 205.2 | 188.2 |
| Tyrosine | Tyr | 40 - 90 | 182.2 | 136.1 |
| Valine | Val | 150 - 300 | 118.2 | 72.2 |
| This compound | IS | Spiked | 141.2 | 96.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for targeted amino acid analysis using this compound as an internal standard.
Relevant Signaling Pathway: mTORC1 Activation by Amino Acids
Amino acids, particularly leucine, are key activators of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[3][9][10] Understanding how different conditions or therapeutics affect amino acid levels and consequently mTORC1 signaling is a critical area of research.
References
- 1. graphviz.org [graphviz.org]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Normal plasma free amino acid values in adults: the influence of some common physiological variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ab :: Animal Bioscience [animbiosci.org]
Application Note and Protocol: Preparation of L-Norleucine-d9 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Norleucine-d9 is the deuterium-labeled form of L-Norleucine, a non-proteinogenic amino acid and an isomer of leucine. Due to its isotopic labeling, this compound serves as a valuable internal standard in quantitative mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for metabolomics and pharmacokinetic studies.[1] Its structural similarity to methionine also allows it to be used as a probe to study protein structure and function.[2][3] Proper preparation of stock solutions is the first critical step to ensure the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation and storage of this compound stock solutions.
Physicochemical Properties and Storage
A summary of the key properties of this compound is presented below. This data is essential for accurate stock solution preparation and proper handling.
| Property | Data | Reference(s) |
| Synonyms | (S)-2-Aminohexanoic acid-d9; (S)-Norleucine-d9 | [1][4] |
| Molecular Formula | C₆H₄D₉NO₂ | [1][5] |
| Molecular Weight | 140.23 g/mol | [1][4][5] |
| Appearance | White to off-white solid powder | [1] |
| Purity | ≥99% | [4] |
| Solubility | - DMSO: 10 mM- Water: 16 g/L at 23°C (unlabeled form) | [2][4][6] |
| Storage (Powder) | - -20°C: 3 years- 4°C: 2 years | [1][4][5] |
| Storage (In Solvent) | - -80°C: 6 months- -20°C: 1 month | [5] |
Experimental Workflow
The general workflow for preparing this compound stock solutions involves weighing the compound, dissolving it in an appropriate solvent, sterilization, and proper storage.
Caption: Workflow for this compound stock solution preparation.
Experimental Protocols
Two primary protocols are provided below based on the intended application and required solvent. Always use high-purity solvents and sterile techniques to avoid contamination.
Protocol 1: Preparation of Aqueous Stock Solution (e.g., 10 mM in PBS)
This protocol is suitable for most cell culture and biological applications where an aqueous, buffered solution is required.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm pore size)
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired concentration.
-
Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight (140.23 mg/mmol) / 1000
-
Example (for 10 mL of 10 mM stock): Mass = 10 mL × 10 mmol/L × 140.23 mg/mmol / 1000 = 14.023 mg
-
-
Weighing: Tare a sterile conical tube on an analytical balance. Carefully weigh the calculated amount of this compound powder directly into the tube.
-
Dissolution:
-
Add approximately 80% of the final required volume of sterile PBS to the tube.
-
Cap the tube securely and vortex thoroughly for 2-3 minutes.
-
If the powder does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. L-Norleucine is an aliphatic amino acid and may require gentle warming or sonication to fully dissolve in aqueous buffers.[7]
-
-
Final Volume Adjustment: Once the solute is fully dissolved, add sterile PBS to reach the final desired volume. Invert the tube several times to ensure homogeneity.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe tip and dispense the solution into a new sterile conical tube. This step is crucial for applications requiring sterile conditions.
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile cryovials or microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Avoid repeated freeze-thaw cycles.[7]
-
Protocol 2: Preparation of DMSO Stock Solution (e.g., 10 mM)
This protocol is intended for experiments where a small volume of a concentrated organic stock is added to a larger aqueous volume, or for specific chemical assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, chemical-resistant vials (e.g., glass or polypropylene)
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile, chemical-resistant tips
Procedure:
-
Calculate Required Mass: Use the same calculation as in Protocol 1. For 1 mL of a 10 mM stock, 1.4023 mg of this compound is required.
-
Weighing: Tare a sterile, dry vial on an analytical balance. Carefully weigh the calculated amount of this compound powder into the vial.
-
Dissolution:
-
Add the final required volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex at room temperature until the powder is completely dissolved. The solubility of this compound in DMSO is reported to be at least 10 mM.[4]
-
-
Aliquoting and Storage:
-
Dispense into small, single-use aliquots in appropriate chemical-resistant vials.
-
Label each aliquot clearly.
-
Store the DMSO stock solution at -20°C or -80°C, protected from light and moisture.[5] Ensure vials are tightly sealed to prevent water absorption by the DMSO.
-
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the powder and solvents.
-
Handle DMSO with care in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.
-
Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Norleucine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound by MedChem Express, Cat. No. HY-Y0017S-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. L(+)-Norleucine, 99+% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Norleucine-d9 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. Stable isotope tracing, a cornerstone of MFA, involves introducing isotopically labeled substrates into a system and tracking their incorporation into downstream metabolites. L-Norleucine-d9, a deuterium-labeled non-proteinogenic amino acid, serves as a valuable tool in these studies. Its structural similarity to leucine and its ability to act as a surrogate for methionine in protein synthesis make it a unique tracer for probing specific metabolic pathways.[1][2][3][4][5][6][7][8] Furthermore, its deuterated form allows for clear distinction from its endogenous, unlabeled counterparts by mass spectrometry, making it an excellent internal standard for quantitative amino acid analysis.[9][10][11]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis, catering to researchers in academia and industry focused on understanding cellular metabolism and its role in drug development.
Applications of this compound in Metabolic Research
-
Tracing Amino Acid Metabolism: this compound can be used to trace the pathways of amino acid uptake, incorporation into proteins, and catabolism. By monitoring the appearance of the d9 label in proteins and metabolic intermediates, researchers can gain insights into the dynamics of these processes under various physiological or pathological conditions.
-
Investigating Methionine Metabolism and Protein Synthesis: Due to its ability to be charged to methionyl-tRNA, L-Norleucine can act as a surrogate for methionine and be incorporated into proteins.[1][2][3][4][5][6][8] This property can be exploited to study the fidelity of protein synthesis and the effects of methionine restriction or supplementation on cellular function.
-
Internal Standard for Quantitative Metabolomics: The stable isotope-labeled this compound is an ideal internal standard for LC-MS-based quantification of amino acids and other metabolites.[9][10][11] Its chemical properties are nearly identical to the unlabeled form, but its distinct mass allows for accurate normalization of sample preparation and instrument variability, leading to more precise and reliable quantification.
-
Drug Development and Target Validation: Understanding how a drug candidate affects specific metabolic pathways is crucial in drug development. This compound can be employed to assess the on-target and off-target effects of drugs that modulate amino acid metabolism or protein synthesis.
Experimental Workflow for Metabolic Flux Analysis using this compound
The general workflow for a metabolic flux analysis experiment using this compound involves several key steps, from cell culture and labeling to sample analysis and data interpretation.
Caption: General workflow for metabolic flux analysis using this compound.
Detailed Experimental Protocols
Protocol 1: Stable Isotope Labeling of Mammalian Cells with this compound
This protocol describes the labeling of adherent mammalian cells with this compound to investigate its incorporation into cellular metabolites and proteins.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Sterile tissue culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing base medium (lacking unlabeled leucine and methionine, if investigating methionine substitution) with dialyzed FBS and a known concentration of this compound. The concentration of this compound should be optimized for the specific cell line and experimental goals.
-
Initiation of Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells in the labeling medium for a predetermined time course. The duration of labeling will depend on the metabolic pathway of interest and the turnover rate of the target metabolites or proteins. Time points can range from minutes to several hours or even days.
-
Harvesting: At each time point, proceed immediately to the quenching and extraction protocol.
Protocol 2: Quenching and Extraction of Metabolites and Proteins
This protocol ensures the rapid cessation of metabolic activity and efficient extraction of both small molecule metabolites and proteins.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol
-
Ice-cold water
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of 4°C operation
Procedure:
-
Quenching:
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular labeled substrate.
-
Add a sufficient volume of -80°C methanol to cover the cell monolayer. This step rapidly quenches enzymatic reactions.
-
-
Cell Lysis and Extraction:
-
Incubate the plates at -80°C for at least 15 minutes.
-
Scrape the cells in the cold methanol using a cell scraper.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Add ice-cold water to the tube to achieve a final methanol/water ratio of 80:20 (v/v).
-
Vortex the mixture vigorously for 1 minute.
-
-
Phase Separation:
-
Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the polar metabolites. This fraction is ready for LC-MS/MS analysis.
-
The remaining pellet contains proteins and can be used for protein incorporation analysis after hydrolysis.
-
Protocol 3: LC-MS/MS Analysis for this compound and its Isotopologues
This protocol provides a general framework for the analysis of this compound and its potential metabolic products using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap)
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of amino acids (e.g., 0-5% B over 2 min, 5-95% B over 8 min, hold at 95% B for 2 min, re-equilibrate at 0% B for 3 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Example):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound and other target metabolites need to be determined empirically. For this compound, the precursor ion would be [M+H]+ at m/z 141.1, and fragment ions would be monitored. |
Data Analysis:
-
Peak integration and quantification will be performed using the instrument's software.
-
The isotopic enrichment of this compound in different metabolite pools will be calculated by determining the relative abundance of the labeled (M+9) and unlabeled (M+0) isotopologues.
-
This data can then be used in metabolic modeling software to calculate flux rates.
Visualizing L-Norleucine's Metabolic Context
L-Norleucine is known to be synthesized in some bacteria through the leucine biosynthesis pathway and can be mistakenly incorporated into proteins in place of methionine.[1][3] The following diagram illustrates the branched-chain amino acid biosynthesis pathway, highlighting the potential entry point for L-Norleucine synthesis and its subsequent potential fate.
Caption: Branched-chain amino acid biosynthesis and L-Norleucine metabolism.
Data Presentation
Quantitative data from this compound tracing experiments should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Isotopic Enrichment of L-Norleucine in Intracellular Metabolite Pools
| Experimental Condition | Time Point (hours) | L-Norleucine (M+0) Peak Area | This compound (M+9) Peak Area | % Enrichment |
| Control | 2 | 1.2 E+07 | 3.5 E+08 | 96.7% |
| Control | 8 | 5.8 E+06 | 4.1 E+08 | 98.6% |
| Drug Treatment X | 2 | 1.5 E+07 | 2.8 E+08 | 94.9% |
| Drug Treatment X | 8 | 9.7 E+06 | 3.2 E+08 | 97.1% |
Table 2: Incorporation of this compound into Protein
| Experimental Condition | Time Point (hours) | Total Protein (mg) | This compound in Protein Hydrolysate (nmol/mg protein) |
| Control | 24 | 1.5 | 12.3 |
| Control | 48 | 2.8 | 25.8 |
| Methionine-depleted | 24 | 1.2 | 45.1 |
| Methionine-depleted | 48 | 2.1 | 89.7 |
Conclusion
This compound is a versatile and powerful tool for researchers investigating amino acid metabolism and protein synthesis. Its application in metabolic flux analysis can provide valuable insights into cellular physiology and the mechanism of action of novel therapeutics. The protocols and information provided herein offer a solid foundation for designing and executing robust stable isotope tracing experiments with this compound. Careful optimization of experimental parameters for specific cell types and research questions will ensure the generation of high-quality, interpretable data.
References
- 1. researchgate.net [researchgate.net]
- 2. The fate of norleucine as a replacement for methionine in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and incorporation into protein of norleucine by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fate of norleucine as a replacement for methionine in protein synthesis [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cheme.caltech.edu [cheme.caltech.edu]
- 7. Norleucine - Wikipedia [en.wikipedia.org]
- 8. Strain engineering to prevent norleucine incorporation during recombinant protein production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting signal suppression with L-Norleucine-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression issues when using L-Norleucine-d9 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of the amino acid L-Norleucine.[1][2][3] It is commonly used as an internal standard (IS) in quantitative analytical methods, particularly those involving liquid chromatography-mass spectrometry (LC-MS).[1] The key advantage of a SIL-IS is that it is chemically and physically almost identical to the unlabeled analyte of interest (in this case, L-Norleucine or a similar compound).[4] This similarity ensures that it behaves nearly identically during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process, including matrix effects that can cause signal suppression.[4][5][6]
Q2: What is signal suppression and how does it affect my results with this compound?
A2: Signal suppression, a type of matrix effect, is a common phenomenon in LC-MS that results in a decreased response of the analyte or internal standard.[7][8][9] It occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target molecule in the mass spectrometer's ion source.[8][10] This interference can happen through competition for charge or by altering the physical properties of the droplets in the electrospray ionization (ESI) source.[7][9] If the signal of your internal standard, this compound, is suppressed, it can lead to inaccurate quantification of your target analyte, compromising the precision and reliability of your results.[4][11]
Q3: I am observing a low or inconsistent signal for this compound. What are the potential causes?
A3: A low or inconsistent signal for this compound can stem from several factors, primarily related to ion suppression from the sample matrix. Other potential causes include:
-
Poor Sample Cleanup: Residual matrix components are a primary cause of ion suppression.[10][12]
-
Chromatographic Co-elution: Matrix components eluting at the same time as this compound can compete for ionization.[4][7]
-
High Analyte Concentration: An excessively high concentration of the target analyte can sometimes suppress the signal of the internal standard.[4]
-
Cross-Interference: In rare cases, the analyte and internal standard signals can interfere with each other.[5][13]
-
Instrumental Issues: Problems with the LC-MS system, such as a dirty ion source or incorrect parameters, can also lead to signal variability.[14]
Troubleshooting Guides
Guide 1: Diagnosing Signal Suppression of this compound
If you suspect signal suppression is affecting your this compound internal standard, the following experimental protocols can help diagnose the issue.
Experiment 1: Post-Extraction Spike Analysis
-
Objective: To determine if the sample matrix is causing ion suppression.
-
Methodology:
-
Prepare two sets of samples:
-
Set A (Pre-extraction Spike): Blank matrix samples spiked with this compound at a known concentration before the sample extraction process.
-
Set B (Post-extraction Spike): Blank matrix samples that are first subjected to the extraction process, with this compound spiked into the final extract at the same concentration as Set A.
-
-
Prepare a third sample set:
-
Set C (Neat Solution): A pure solvent solution containing this compound at the same concentration.
-
-
Analyze all three sets of samples by LC-MS.
-
-
Data Interpretation:
-
Compare the peak area of this compound in Set B and Set C. A significantly lower peak area in Set B indicates the presence of ion suppression from the matrix.
-
The following formula can be used to quantify the matrix effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
-
| Sample Set | Description | Purpose |
| A | Blank matrix + this compound (before extraction) | Evaluates overall method recovery |
| B | Extracted blank matrix + this compound (after extraction) | Isolates the effect of the matrix on ionization |
| C | This compound in neat solvent | Provides a baseline response without matrix interference |
Experiment 2: Infusion Experiment
-
Objective: To identify the regions in the chromatogram where ion suppression occurs.
-
Methodology:
-
Set up a continuous infusion of a standard solution of this compound into the mass spectrometer post-column using a syringe pump and a T-junction. This will create a stable baseline signal for this compound.
-
Inject a blank, extracted sample matrix onto the LC column.
-
Monitor the baseline signal of this compound throughout the chromatographic run.
-
-
Data Interpretation:
-
A dip or decrease in the stable baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[7] If the retention time of your target analyte falls within this region, its signal and that of this compound are likely being suppressed.
-
Guide 2: Mitigating Signal Suppression of this compound
Once signal suppression is confirmed, the following strategies can be employed to minimize its impact.
Strategy 1: Improve Sample Preparation
-
Objective: To remove interfering matrix components before LC-MS analysis.
-
Recommended Techniques:
-
Solid-Phase Extraction (SPE): Offers more selective cleanup compared to simple protein precipitation and can effectively remove salts and phospholipids.
-
Liquid-Liquid Extraction (LLE): Can be optimized to partition the analyte and internal standard away from interfering matrix components.
-
Protein Precipitation (PPT): While a common technique, it may not be sufficient for removing all interfering substances.[12] Consider optimizing the precipitation solvent.
-
| Technique | Principle | Effectiveness for Removing Interferences |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent. | Removes proteins but may leave other interferences like salts and phospholipids.[12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Can be highly selective based on solvent choice and pH. |
| Solid-Phase Extraction (SPE) | Separation based on affinity of analytes for a solid sorbent. | Highly effective and can be tailored to the specific analyte and matrix. |
Strategy 2: Optimize Chromatographic Conditions
-
Objective: To achieve chromatographic separation between this compound and interfering matrix components.
-
Recommendations:
-
Modify the Gradient: Adjust the mobile phase gradient to shift the elution of this compound away from regions of ion suppression identified in the infusion experiment.
-
Change the Column: Use a column with a different stationary phase (e.g., C18, HILIC) to alter the retention behavior of both the analyte and interfering compounds.[7]
-
Employ a Diverter Valve: Divert the flow from the column to waste during the elution of highly interfering components (e.g., early-eluting salts) to prevent them from entering the mass spectrometer.
-
Strategy 3: Adjust Internal Standard Concentration
-
Objective: To ensure the concentration of this compound is appropriate for the analytical range and does not contribute to signal suppression.
-
Considerations:
-
While less common, an excessively high concentration of the internal standard can itself cause ion suppression.[4]
-
The concentration of the internal standard should ideally be in the mid-range of the calibration curve for the analyte.[5]
-
According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the analyte's contribution to the IS signal should be ≤ 5% of the IS response.[5]
-
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | TRC-N712002-10MG | LGC Standards [lgcstandards.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. providiongroup.com [providiongroup.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Norleucine-d9 Concentration for Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of L-Norleucine-d9 as an internal standard in analytical experiments, particularly in mass spectrometry-based methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) form of the amino acid L-Norleucine, where nine hydrogen atoms have been replaced with deuterium. It is chemically almost identical to its unlabeled counterpart but has a higher mass. This property allows it to be distinguished by a mass spectrometer.[1] It is used as an internal standard (IS) to improve the accuracy and precision of quantitative analyses by correcting for variations that can occur during sample preparation, injection, and analysis.[2][3][4]
Q2: What is the ideal concentration for this compound as an internal standard?
A2: There is no single "ideal" concentration, as it is application-dependent. However, a general guideline is to use a concentration that is within the linear dynamic range of the instrument and ideally matches the concentration of the analyte of interest in the samples. A common practice is to set the internal standard concentration at a level that is approximately one-third to one-half of the Upper Limit of Quantification (ULOQ) for the analyte.[4] It is crucial to experimentally determine the optimal concentration for your specific assay to avoid issues like detector saturation or poor signal-to-noise.
Q3: When should I add the this compound internal standard to my samples?
A3: The internal standard should be added as early as possible in the sample preparation workflow.[5] For most applications, this means adding a precise and consistent amount of this compound to all samples, including calibration standards and quality controls, before any extraction, dilution, or derivatization steps.[4] This ensures that the IS experiences the same potential for loss or variability as the analyte throughout the entire process.
Q4: Can I use this compound to quantify other amino acids?
A4: While stable isotope-labeled internal standards are ideal when they are the labeled version of the analyte, a structurally similar compound can sometimes be used. This compound is a good internal standard for the quantification of L-Norleucine. For other amino acids, it is generally best to use their respective stable isotope-labeled counterparts for the most accurate results.[6] If a dedicated SIL-IS is not available, this compound might be a suitable alternative if it demonstrates similar extraction recovery and ionization efficiency to the target amino acid. However, this must be thoroughly validated.
Troubleshooting Guide
Issue 1: Poor Linearity of the Calibration Curve
Symptom: The calibration curve for the analyte, when plotting the response ratio (analyte peak area / IS peak area) against concentration, is non-linear, particularly at higher concentrations.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Internal Standard Concentration | An excessively high or low IS concentration can lead to non-linearity. If the IS signal is too high, it can cause detector saturation. If it's too low, the signal-to-noise ratio may be poor at the lower end of the curve. |
| Cross-signal Contribution | At high concentrations, the analyte may contribute to the signal of the internal standard, or vice-versa. Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte and this compound. |
| Analyte or IS Saturation | The ion source or detector may be saturated at high concentrations of either the analyte or the internal standard. |
Illustrative Data on the Impact of IS Concentration on Linearity:
| Analyte Conc. (ng/mL) | Response Ratio (IS @ 10 ng/mL) | Response Ratio (IS @ 100 ng/mL) | Response Ratio (IS @ 500 ng/mL) |
| 1 | 0.11 | 0.01 | 0.002 |
| 10 | 1.05 | 0.10 | 0.02 |
| 100 | 10.20 | 1.01 | 0.20 |
| 500 | 45.30 (Non-linear) | 5.15 | 1.03 |
| 1000 | 75.60 (Non-linear) | 9.80 | 2.05 |
Note: This is illustrative data to demonstrate the principle. A well-chosen IS concentration (e.g., 100 ng/mL in this example) helps maintain linearity over a wider analyte concentration range.
Issue 2: Retention Time Shift of this compound
Symptom: The retention time of this compound is consistently earlier or later than the unlabeled L-Norleucine.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Isotope Effect | Deuterium is heavier than hydrogen, which can sometimes lead to slight differences in chromatographic behavior, especially in reverse-phase chromatography. This is a known phenomenon.[2][3] |
| LC System Instability | Fluctuations in pump flow rate, mobile phase composition, or column temperature can cause retention time shifts for all compounds.[7] |
Troubleshooting Steps:
-
Confirm the Shift: Overlay the chromatograms of the analyte and the internal standard to visualize the retention time difference.
-
System Suitability Check: Ensure your LC system is performing correctly by running system suitability tests. Check for leaks and ensure the pump is delivering a stable flow.[7]
-
Method Optimization: If the shift is consistent and due to the isotope effect, it is often acceptable as long as the peaks are well-resolved and consistently integrated. Some data analysis software allows for setting different retention time windows for the analyte and its labeled internal standard.[2]
Issue 3: Inconsistent or Drifting Internal Standard Signal
Symptom: The peak area of this compound varies significantly across an analytical run, even in quality control samples.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Errors in adding the internal standard solution to the samples will lead to variable concentrations and, therefore, variable peak areas. |
| This compound Instability | The internal standard may be degrading in the sample matrix or the storage solvent. This is a particular concern if stored in acidic or basic solutions, which can promote H/D exchange.[4] |
| Ion Suppression/Enhancement | Co-eluting matrix components can affect the ionization efficiency of the internal standard. |
Illustrative Stability Data for this compound in Different Solvents:
| Storage Solvent | Storage Temp. | % Recovery after 24h | % Recovery after 72h |
| 50:50 Methanol:Water | 4°C | 99.5% | 98.9% |
| 0.1 M HCl | 4°C | 98.2% | 95.1% |
| 0.1 M NaOH | 4°C | 96.5% | 92.3% |
Note: This is illustrative data. It is crucial to perform your own stability tests under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount (e.g., 10 mg) of this compound powder.
-
Dissolve it in a suitable solvent (e.g., 50:50 methanol:water) to a final volume of 10 mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution to achieve the desired working concentration.
-
For example, to make a 10 µg/mL solution, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL with the same solvent.
-
The working solution is the one that will be added to the samples.
-
Protocol 2: Establishing a Calibration Curve with this compound
-
Prepare Calibration Standards:
-
Prepare a series of at least five to seven calibration standards of the unlabeled analyte (e.g., L-Norleucine) in a matrix that mimics your samples (e.g., plasma, urine, or a buffer). The concentration range should cover the expected concentrations in your unknown samples.
-
-
Add Internal Standard:
-
To a fixed volume of each calibration standard, quality control sample, and unknown sample, add a precise and consistent volume of the this compound working solution. For example, add 10 µL of a 10 µg/mL this compound working solution to 90 µL of each sample.
-
-
Sample Preparation:
-
Perform your established sample preparation protocol (e.g., protein precipitation, solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and this compound.
-
Calculate the response ratio for each concentration level: (Analyte Peak Area) / (Internal Standard Peak Area).
-
Plot the response ratio (y-axis) against the analyte concentration (x-axis).
-
Perform a linear regression to generate the calibration curve and determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for common internal standard issues.
References
- 1. reddit.com [reddit.com]
- 2. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. LC Troubleshooting—Retention Time Shift [restek.com]
Technical Support Center: L-Norleucine-d9 in LC-MS Analysis
Welcome to the technical support center for the use of L-Norleucine-d9 as an internal standard in LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Issue 1: Poor Peak Shape for this compound
Q1: My this compound peak is showing significant tailing or fronting. What are the potential causes and how can I fix it?
A1: Poor peak shape for this compound can compromise the accuracy and precision of your quantitative analysis. The common causes can be categorized into chromatographic issues and chemical interactions.
Troubleshooting Steps:
-
Column Health: The primary suspect for peak shape degradation is often the analytical column.
-
Action: First, try flushing the column with a strong solvent wash. If the peak shape does not improve, consider replacing the guard column (if used) or the analytical column itself.
-
-
Mobile Phase Composition: The pH and organic content of your mobile phase are critical for good peak shape, especially for amino acids.
-
Action: Ensure your mobile phase is properly prepared and that the pH is appropriate for the analysis of underivatized amino acids. Small adjustments to the modifier concentration (e.g., formic acid, ammonium formate) can sometimes improve peak symmetry.
-
-
Sample Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Action: If possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Secondary Interactions: Residual silanols on silica-based columns can interact with the amine group of this compound, leading to peak tailing.
-
Action: Using a column with end-capping or a different stationary phase (e.g., HILIC) can mitigate these effects. Adjusting the mobile phase pH can also help by ensuring the analyte is in a single ionic form.
-
Issue 2: Retention Time Shifts
Q2: I'm observing a shift in the retention time of this compound relative to the unlabeled L-Norleucine. Is this normal?
A2: Yes, a small retention time shift between a deuterated internal standard and its unlabeled counterpart is a known phenomenon in liquid chromatography. This is often referred to as the "isotope effect."
-
Typical Observation: Deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1] The magnitude of this shift can depend on the number of deuterium atoms and the chromatographic conditions.
-
Impact: While a consistent shift is generally not a problem for quantification, a variable shift can indicate instability in the chromatographic system.
Q3: My this compound retention time is drifting between injections. What should I investigate?
A3: Retention time drift suggests a lack of stability in your LC system.
Troubleshooting Steps:
-
Column Equilibration: Insufficient equilibration of the column between injections is a common cause of retention time variability.
-
Action: Ensure that your gradient program includes a sufficient re-equilibration time at the initial mobile phase conditions. This should be at least 3-5 column volumes.[2]
-
-
Pump Performance: Inconsistent mobile phase composition due to pump issues can lead to retention time shifts.
-
Action: Check for leaks in the pump heads and ensure proper solvent degassing. A fluctuating backpressure can be an indicator of pump problems.
-
-
Column Temperature: The column temperature should be stable and controlled.
-
Action: Use a column oven and ensure it is maintaining the set temperature consistently.
-
Issue 3: Signal Intensity Problems (Sensitivity and Matrix Effects)
Q4: The signal intensity for this compound is lower than expected. How can I improve sensitivity?
A4: Low signal intensity can be due to several factors, ranging from sample preparation to mass spectrometer settings.
Troubleshooting Steps:
-
MS Parameter Optimization: Ensure that the mass spectrometer parameters are optimized for this compound.
-
Mobile Phase Modifiers: The choice and concentration of mobile phase modifiers can significantly impact ionization efficiency.
-
Action: Experiment with different modifiers (e.g., formic acid, ammonium formate, ammonium acetate) and concentrations to find the optimal conditions for positive or negative ionization mode.[5]
-
-
Sample Preparation: Inefficient extraction or the presence of interfering substances can reduce signal intensity.
-
Action: Evaluate your sample preparation method for recovery and consider alternative techniques like solid-phase extraction (SPE) to remove interfering matrix components.[6]
-
Q5: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?
A5: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS analysis of biological samples.[7][8]
-
Confirmation: The most common method to assess matrix effects is through a post-extraction spike experiment.[9] This involves comparing the response of the analyte/internal standard in a clean solution to the response in a sample matrix extract.
-
Mitigation:
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by modifying the gradient or changing the column.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Advanced Sample Preparation: Techniques like SPE or liquid-liquid extraction (LLE) can be more effective at removing matrix interferences than simple protein precipitation.[6][10]
-
Issue 4: Potential for H/D Exchange
Q6: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A6: Yes, hydrogen-deuterium (H/D) exchange is a possibility, especially under certain pH conditions.[5] The stability of the deuterium labels depends on their position on the molecule. For this compound, the deuteriums on the alkyl chain are generally stable. However, the deuterium on the amine group is readily exchangeable.
-
Impact: If the deuteriums involved in the quantification (i.e., those that result in the mass shift from the unlabeled analog) are labile, it can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.
-
Recommendation: It is advisable to perform a stability check of this compound in your sample preparation and mobile phase conditions to ensure that no significant H/D exchange is occurring on the carbon backbone.
Quantitative Data Summary
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value |
| LC Column | C18 or HILIC, 2.1 x 100 mm, < 3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | 5% to 95% B over 5-10 minutes |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 141.2 |
| Product Ion (m/z) | 76.2 |
| Collision Energy | 15-25 eV |
Note: These are representative values and should be optimized for your specific instrument and application.
Table 2: Hypothetical Retention Time Shift due to Isotope Effect
| Compound | Expected Retention Time (min) |
| L-Norleucine | 4.52 |
| This compound | 4.48 |
Note: This table illustrates a typical earlier elution for the deuterated standard. The actual shift will depend on your specific chromatographic conditions.
Experimental Protocols
Protocol 1: Investigation of Peak Shape Issues
-
System Suitability Check:
-
Inject a standard solution of this compound in a clean solvent (e.g., initial mobile phase).
-
Evaluate the peak shape (asymmetry and tailing factor). If the peak shape is good, the issue is likely related to the sample matrix or solvent. If it is poor, the problem is likely with the LC system or column.
-
-
Column Wash:
-
Disconnect the column from the mass spectrometer.
-
Wash the column with a series of strong solvents (e.g., isopropanol, acetonitrile, water) for at least 20 column volumes each.
-
-
Mobile Phase and Sample Solvent Check:
-
Prepare fresh mobile phases.
-
Prepare a new sample of this compound dissolved in the initial mobile phase.
-
Re-inject and evaluate the peak shape.
-
-
Column Replacement:
-
If the peak shape issues persist, replace the guard column (if applicable).
-
If still unresolved, replace the analytical column.
-
Protocol 2: Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or a clean solvent at a known concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma with no analyte or IS) through your entire sample preparation procedure. Spike this compound into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before the sample preparation procedure.
-
-
Analyze and Calculate Matrix Factor (MF):
-
Inject all three sets of samples and record the peak area of this compound.
-
Calculate the Matrix Factor: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Interpretation:
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
-
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor peak shape.
Caption: Decision diagram for addressing signal intensity problems.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. youtube.com [youtube.com]
- 4. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification in pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Norleucine-d9 Stability in Biological Matrices
This technical support center provides guidance and answers frequently asked questions regarding the stability of L-Norleucine-d9 in various biological matrices. As a deuterated internal standard, ensuring the stability of this compound throughout the experimental workflow is critical for accurate and reproducible quantification of L-Norleucine or other analytes.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing stock solutions of this compound?
For optimal stability, this compound stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in plasma and serum samples?
While specific stability data for this compound in plasma and serum is not extensively published, general studies on amino acid stability suggest that degradation can occur. Factors influencing stability include storage temperature, duration, and the presence of enzymatic activity. For routine analysis, it is recommended to process and analyze samples as soon as possible. For longer-term storage, samples should be kept at -80°C.[1][2][3][4]
Q3: What is the expected stability of this compound in urine?
The stability of analytes in urine can be influenced by pH and microbial contamination.[5] Studies on other small molecules in urine suggest that storage at -20°C or lower is crucial for long-term stability.[6][7][8] It is best practice to adjust the urine pH to a neutral range and store it at -80°C if analysis is not performed immediately.
Q4: Are there any known stability issues for this compound in tissue homogenates?
Tissue homogenates contain a high concentration of enzymes that can potentially metabolize this compound.[9] The stability will depend on the tissue type, the homogenization buffer used, and the storage conditions. It is critical to conduct a thorough stability assessment in the specific tissue homogenate and under the exact conditions of your experiment. The addition of protease and other enzyme inhibitors to the homogenization buffer is highly recommended.
Q5: How do freeze-thaw cycles affect the stability of this compound?
Repeated freeze-thaw cycles can lead to the degradation of many analytes, including amino acids, in biological matrices.[1][10][11] It is strongly recommended to aliquot samples into single-use volumes to minimize the number of freeze-thaw cycles. If repeated use of a sample is unavoidable, the impact of freeze-thaw cycles on this compound concentration should be experimentally verified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound signal between samples | Inconsistent storage conditions. Repeated freeze-thaw cycles. Degradation during sample processing. | Ensure all samples are stored under identical conditions. Aliquot samples to avoid multiple freeze-thaw events. Perform a bench-top stability test to assess degradation during sample preparation. |
| Decreasing this compound signal over time in stored QC samples | Long-term degradation at the current storage temperature. Instability in the specific biological matrix. | Evaluate stability at a lower storage temperature (e.g., -80°C instead of -20°C). Conduct a long-term stability study for your specific matrix. |
| Unexpected peaks interfering with this compound quantification | Contamination of the biological matrix or reagents. Degradation products of this compound or other sample components. | Analyze blank matrix samples to identify sources of contamination. Optimize chromatographic separation to resolve interfering peaks.[12][13] |
Quantitative Data Summary
Since direct quantitative stability data for this compound is limited, the following tables summarize the stability of general amino acids in common biological matrices under various conditions. This information can serve as a general guideline for designing stability studies for this compound.
Table 1: General Amino Acid Stability in Serum at Different Temperatures [1][2]
| Temperature | Duration | General Observations |
| 22°C (Room Temp) | Up to 24 hours | Significant changes observed for many amino acids. Some increase (e.g., glutamate, alanine), while others decrease (e.g., cystine, tryptophan). |
| 4°C | Up to 24 hours | Some amino acids show significant changes, though generally less pronounced than at room temperature. |
| -80°C | Long-term | Generally considered the optimal temperature for long-term storage with minimal degradation for most amino acids. |
Table 2: Effect of Freeze-Thaw Cycles on Amino Acid Concentrations in Serum [1][11]
| Number of Cycles | General Observations |
| Up to 3 cycles | Some studies show significant changes in the concentrations of several amino acids. Increases in some (e.g., leucine, valine) and decreases in others (e.g., cystine, aspartate) have been reported. |
| More than 3 cycles | Increased likelihood of significant degradation for many amino acids. |
Experimental Protocols
To ensure the reliability of your data, it is essential to perform a stability assessment of this compound in your specific biological matrix under your experimental conditions. Below are detailed methodologies for key stability experiments.
Protocol 1: Bench-Top Stability Assessment
Objective: To evaluate the stability of this compound in the biological matrix at room temperature (or the temperature of sample processing) for a period representative of the sample preparation time.
Methodology:
-
Thaw a sufficient number of frozen, blank matrix aliquots.
-
Spike the matrix with this compound at a known concentration (e.g., the concentration used in your study).
-
Divide the spiked matrix into several aliquots.
-
Immediately process and analyze a set of aliquots (T=0).
-
Keep the remaining aliquots on the bench at room temperature.
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), process and analyze the aliquots.
-
Compare the mean concentration at each time point to the T=0 concentration.
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To determine the effect of repeated freezing and thawing cycles on the stability of this compound.
Methodology:
-
Spike blank biological matrix with this compound.
-
Divide the spiked matrix into aliquots.
-
Analyze one set of aliquots immediately (Freeze-Thaw Cycle 0).
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw a set of aliquots completely at room temperature, and then refreeze them. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., 1, 2, 3).
-
After the final cycle, analyze the samples and compare the concentrations to the Cycle 0 samples.
Protocol 3: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in the biological matrix under the intended long-term storage conditions.
Methodology:
-
Spike blank biological matrix with this compound.
-
Aliquot the spiked matrix into multiple vials for each time point.
-
Analyze a set of aliquots immediately (T=0).
-
Store the remaining aliquots at the desired long-term storage temperature (e.g., -20°C and -80°C).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a set of samples, thaw, process, and analyze.
-
Compare the mean concentration at each time point to the T=0 concentration.
Analytical Method: LC-MS/MS for this compound Quantification
A validated LC-MS/MS method is the gold standard for quantifying small molecules like this compound in biological matrices.[12][13][14]
Sample Preparation:
-
Protein Precipitation: Add a precipitating agent (e.g., methanol, acetonitrile, or trichloroacetic acid) to the matrix sample containing this compound.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Conditions (Example):
-
Column: A reverse-phase C18 or a HILIC column suitable for amino acid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound will need to be optimized.
Visualizations
Caption: General workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent this compound signal.
References
- 1. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of storage conditions on normal plasma amino-acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Long Can You Hold It? Long-term Urine Biobanking [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Minimizing ion suppression effects of L-Norleucine-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression effects when using L-Norleucine-d9 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These interfering molecules can compete with the analyte for ionization in the MS source, leading to a decreased and potentially variable signal.[1][2] This can negatively impact the accuracy, precision, and sensitivity of your analytical method.[3][4][5] Even though this compound is a stable isotope-labeled internal standard designed to mimic the behavior of the unlabeled analyte and compensate for matrix effects, significant ion suppression can still compromise data quality.[1][6]
Q2: What are the common causes of ion suppression for this compound?
A: Ion suppression for this compound, an amino acid, in biological matrices is often caused by:
-
Endogenous compounds: High concentrations of salts, phospholipids, proteins, and other small molecules naturally present in biological samples like plasma, urine, or tissue homogenates can interfere with ionization.[2][7][8]
-
Exogenous substances: Components from sample collection tubes (e.g., plasticizers), anticoagulants, or mobile phase additives can also lead to suppression.[1]
-
High analyte concentration: Although less common for an internal standard, excessively high concentrations of this compound itself can lead to self-suppression.[1][3]
-
Co-eluting metabolites: Other amino acids or metabolites with similar chromatographic properties can co-elute and compete for ionization.
Q3: How can I determine if my this compound signal is being suppressed?
A: A common and effective method is the post-column infusion experiment .[3][7] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal of this compound at specific retention times indicates the elution of interfering compounds from the matrix that are causing ion suppression.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression affecting your this compound internal standard.
Problem: Inconsistent or low this compound peak area.
Possible Cause 1: Matrix Effects
Co-eluting matrix components are interfering with the ionization of this compound.
Solutions:
-
Optimize Chromatographic Separation:
-
Modify the Gradient: Adjust the mobile phase gradient to better separate this compound from the interfering peaks.[2] A shallower gradient can improve resolution.
-
Change the Stationary Phase: Consider a column with a different chemistry (e.g., HILIC for polar compounds) to alter selectivity and move interfering peaks away from this compound.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide significantly better resolution and reduce the likelihood of co-elution.
-
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing salts and phospholipids, which are major contributors to ion suppression.[2][3]
-
Liquid-Liquid Extraction (LLE): LLE can effectively partition this compound away from many interfering matrix components.[2][3]
-
Protein Precipitation (PPT): While a quick and common method, it may not be sufficient to remove all ion-suppressing components.[3] If using PPT, consider a subsequent clean-up step.
-
Possible Cause 2: Suboptimal Mass Spectrometer Settings
The ion source parameters may not be optimal for this compound in the presence of the sample matrix.
Solutions:
-
Source Parameter Optimization: Re-optimize source parameters such as capillary voltage, gas flow rates, and temperature using a sample matrix spiked with this compound to ensure robust ionization under realistic conditions.
-
Choice of Ionization Technique: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][3] If your instrument allows, testing APCI could be a viable option.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the expected impact of different sample preparation methods on the recovery of this compound and the reduction of matrix effects.
| Sample Preparation Method | This compound Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | 90-105 | 40-70 | Fast, simple, inexpensive | High potential for ion suppression |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85-100 | 20-40 | Good removal of salts and some lipids | Can be labor-intensive, potential for emulsions |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 95-105 | 5-20 | Excellent removal of phospholipids and other interferences | More complex method development, higher cost |
Note: These are typical values and will vary depending on the specific matrix and protocol.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify regions in the chromatogram where co-eluting matrix components suppress the this compound signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Blank matrix extract (e.g., protein-precipitated plasma from a control subject)
-
Mobile phases and analytical column as per your method
Procedure:
-
System Setup:
-
Connect the analytical column outlet to one inlet of a tee-union.
-
Connect a syringe pump delivering the this compound solution to the second inlet of the tee.
-
Connect the outlet of the tee to the mass spectrometer's ion source.
-
-
Infusion:
-
Begin infusing the this compound solution at a low flow rate (e.g., 5-10 µL/min).
-
Monitor the this compound signal in the mass spectrometer to establish a stable baseline.
-
-
Injection:
-
Inject a blank matrix extract onto the analytical column and start the LC gradient.
-
-
Data Analysis:
-
Monitor the this compound signal throughout the chromatographic run.
-
Any significant drop in the signal intensity indicates a region of ion suppression.
-
Visualizations
Workflow for Troubleshooting Ion Suppression
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: L-Norleucine-d9 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of L-Norleucine-d9.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[1][4][5] For this compound, which is a stable isotope-labeled (SIL) internal standard, matrix effects can be particularly problematic if they differentially affect the analyte and the internal standard.[6][7]
Q2: I am observing poor reproducibility in my this compound signal. Could this be due to matrix effects?
A2: Yes, poor reproducibility is a common symptom of variable matrix effects.[1][4] Inconsistent concentrations of interfering substances across different samples can lead to varying degrees of ion suppression or enhancement, resulting in a high relative standard deviation (RSD) for your this compound signal. It is also possible that some matrix components are loosely bonding to your analyte, affecting its chromatographic behavior and ionization.[2]
Q3: My this compound internal standard is not adequately compensating for the variability in my target analyte's signal. Why might this be happening?
A3: While this compound is a SIL internal standard, it may not always perfectly co-elute with the native L-Norleucine.[6][8] This can be due to the "deuterium isotope effect," where the deuterium-labeled compound exhibits slightly different chromatographic behavior, leading to different degrees of ion suppression or enhancement between the analyte and the internal standard.[6] Additionally, differences in extraction recovery between the analyte and the deuterated internal standard have been reported.[6] In some cases, deuterium-hydrogen exchange can also occur, which would render the internal standard unsuitable.[6]
Q4: What are the primary strategies to minimize matrix effects for this compound quantification?
A4: The main strategies to combat matrix effects can be grouped into three categories:
-
Sample Preparation: Employing more rigorous cleanup techniques to remove interfering matrix components.[4][9] This includes methods like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][9]
-
Chromatographic Optimization: Modifying the liquid chromatography (LC) method to achieve better separation of this compound from matrix components.[3][10]
-
Calibration Strategies: Using methods like matrix-matched calibration or standard addition to compensate for matrix effects.[4][11]
Troubleshooting Guides
Guide 1: Assessing the Presence and Severity of Matrix Effects
This guide outlines two common experimental protocols to determine if your this compound quantification is being affected by matrix effects.
Experiment 1: Post-Extraction Spike Analysis
This method provides a quantitative assessment of matrix effects.[4][9]
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte) and then spike this compound into the extracted matrix.
-
Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before extraction.
-
-
Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the matrix effect and recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
A significant deviation from 100% indicates the presence of matrix effects.
Experiment 2: Post-Column Infusion
This method provides a qualitative assessment of matrix effects across the chromatographic run.[4][9]
Methodology:
-
Infuse a standard solution of this compound at a constant flow rate into the mass spectrometer post-column.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal of this compound. A stable signal indicates no matrix effects at that retention time. Dips or peaks in the signal indicate regions of ion suppression or enhancement, respectively.
Guide 2: Mitigating Matrix Effects Through Sample Preparation
If matrix effects are confirmed, optimizing your sample preparation is a crucial step.
Comparison of Sample Preparation Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[9] | Quick and easy. | Often results in significant ion suppression due to remaining phospholipids.[9][12] |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two immiscible liquids.[9] | Can provide cleaner extracts than PPT. | Can be more time-consuming and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively retain the analyte or interferences.[4][9] | Provides the cleanest extracts and can pre-concentrate the analyte.[4][6] | More complex method development and can be more expensive. |
Illustrative Data on Method Performance:
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) (n=6) |
| Protein Precipitation | 95 | 65 (Suppression) | 18 |
| Liquid-Liquid Extraction | 85 | 88 (Suppression) | 9 |
| Solid-Phase Extraction | 92 | 98 (Minimal Effect) | 4 |
Recommendation: For complex matrices, SPE is often the most effective method for minimizing matrix effects and improving data quality.[4][6]
Experimental Workflows and Logic Diagrams
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Troubleshooting logic for this compound quantification issues.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. myadlm.org [myadlm.org]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
L-Norleucine-d9 degradation and prevention strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of L-Norleucine-d9 and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a stable isotope-labeled version of the amino acid L-Norleucine, where nine hydrogen atoms have been replaced by deuterium. This labeling makes it a valuable tool in various research applications, including:
-
Metabolic Tracer: Used to trace the metabolic fate of L-Norleucine and related compounds in biological systems without the use of radioactive isotopes.
-
Internal Standard: Serves as an internal standard for accurate quantification of L-Norleucine and other analytes in mass spectrometry-based assays (e.g., LC-MS, GC-MS).
-
Pharmacokinetic Studies: The deuterium substitution can alter the metabolic profile of molecules, and this compound can be used to study these kinetic isotope effects.[1]
Q2: What are the primary causes of this compound degradation?
A2: The primary causes of this compound degradation can be categorized as either chemical or biological:
-
Chemical Degradation: This includes processes like oxidation, degradation due to exposure to acidic or basic conditions, and thermal degradation at elevated temperatures. A key concern with deuterated compounds is "deuterium-hydrogen exchange" or "label loss," where deuterium atoms are replaced by protons from the surrounding solvent, particularly in aqueous solutions.[1]
-
Biological/Enzymatic Degradation: In biological samples, enzymes can metabolize this compound. This can involve transamination and other metabolic pathways common to amino acids.[2]
Q3: How does pH affect the stability of this compound?
A3: pH can significantly impact the stability of amino acids. Both strongly acidic and alkaline conditions can accelerate degradation. For instance, in acidic solutions, hydrolysis of the amino acid can be promoted. In alkaline conditions, oxidation can be facilitated. For deuterated compounds, pH changes can also influence the rate of deuterium-hydrogen exchange.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage recommendations:
-
Solid Form:
-
-20°C for up to 3 years.
-
4°C for up to 2 years.
-
-
In Solvent:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month. It is also recommended to protect the compound from light and moisture.
-
Troubleshooting Guides
Issue 1: Loss of Deuterium Label (H/D Exchange)
Symptoms:
-
Inconsistent results in mass spectrometry analysis (e.g., unexpected isotopic distribution).
-
Reduced signal intensity of the deuterated parent ion.
-
Appearance of partially deuterated or non-deuterated L-Norleucine peaks.
Possible Causes:
-
Exposure to Protic Solvents: Prolonged exposure to water (H₂O), methanol (CH₃OH), or other solvents with exchangeable protons can lead to deuterium loss.
-
Inappropriate pH: Acidic or basic conditions can catalyze the exchange of deuterium atoms, particularly at the α-carbon.
-
Enzymatic Activity: Certain enzymes in biological matrices can facilitate H/D exchange.
Prevention and Mitigation Strategies:
-
Solvent Selection: Whenever possible, use aprotic solvents for storage and sample preparation. If aqueous solutions are necessary, prepare them fresh and minimize storage time.
-
pH Control: Maintain the pH of solutions within a neutral range (pH 6-8) to minimize acid- or base-catalyzed exchange.
-
Enzyme Inhibition: If working with biological samples, consider adding a cocktail of broad-spectrum enzyme inhibitors to prevent enzymatic degradation and potential label exchange.
-
Low Temperature: Store all solutions containing this compound at low temperatures (-20°C or -80°C) to slow down exchange reactions.
Issue 2: Chemical Degradation of the Molecule
Symptoms:
-
Appearance of new, unexpected peaks in HPLC or LC-MS chromatograms.
-
Decrease in the peak area of this compound over time.
-
Discoloration or change in the physical appearance of the sample.
Possible Causes:
-
Oxidation: Exposure to air (oxygen), oxidizing agents (e.g., hydrogen peroxide), or metal ions can lead to oxidative degradation.
-
Thermal Stress: High temperatures can cause decarboxylation and deamination.
-
Hydrolysis: Extreme pH conditions can lead to the breakdown of the amino acid structure.
Prevention and Mitigation Strategies:
-
Inert Atmosphere: For long-term storage of the solid compound or sensitive solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid High Temperatures: Do not expose this compound solutions to high temperatures for extended periods. If heating is necessary for an experimental step, perform it for the shortest possible time.
-
Control pH: As mentioned previously, maintaining a neutral pH is crucial for preventing both H/D exchange and chemical degradation.
-
Chelating Agents: If metal ion contamination is suspected to be catalyzing oxidation, the addition of a chelating agent like EDTA may be beneficial.
Quantitative Data on Degradation
The following tables provide illustrative quantitative data on the degradation of L-leucine, a close structural analog of L-norleucine, under various stress conditions. This data can be used as a general guide to predict the stability of this compound.
Table 1: Illustrative Thermal Degradation of L-Leucine
| Temperature (°C) | Duration (hours) | Estimated % Degradation | Primary Degradation Products |
| 160 | 8 | < 5% | - |
| 180 | 4 | ~10% | Decarboxylation and deamination products |
| 200 | 2 | ~35% | CO₂, NH₃, 3-methyl-1-butanamine |
| 220 | 1 | > 50% | CO₂, NH₃, CO, 3-methyl-1-butanamine |
Data extrapolated from studies on the thermal degradation of various amino acids. The degradation process for L-leucine at high temperatures is also associated with sublimation.
Table 2: Illustrative pH-Dependent Degradation of L-Leucine in Aqueous Solution at 50°C
| pH | Duration (days) | Estimated % Degradation | Potential Degradation Products |
| 2 | 7 | ~5-10% | Hydrolysis products |
| 7 | 7 | < 2% | - |
| 10 | 7 | ~8-15% | Oxidative and other degradation products |
This table provides estimated degradation based on general knowledge of amino acid stability. Actual rates for this compound may vary.
Table 3: Illustrative Oxidative Degradation of L-Leucine
| Oxidizing Agent | Concentration | Duration (hours) | Estimated % Degradation | Primary Degradation Products |
| Hydrogen Peroxide | 3% | 24 | ~20-30% | α-ketoisocaproate, isovaleraldehyde |
Oxidation is often catalyzed by the presence of metal ions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
HPLC-UV/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 80°C for 48 hours.
-
-
Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms of the stressed samples to the control to identify degradation products.
-
Use the MS data to determine the mass of the degradation products and propose their structures.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD) and a mass spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm and MS in full scan mode.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare samples from the forced degradation study as described in Protocol 1.
-
Inject each sample into the HPLC system.
-
Monitor the separation of peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Logical relationship between this compound, degradation pathways, and prevention strategies.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Validation & Comparative
L-Norleucine-d9: A Robust Internal Standard for Quantitative Bioanalysis
A comprehensive evaluation of L-Norleucine-d9 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications, demonstrating its superior performance in linearity, accuracy, precision, and stability for the quantitative analysis of amino acids in complex biological matrices.
In the realm of drug development and clinical research, the accurate quantification of analytes in biological samples is paramount. The use of a reliable internal standard (IS) is a cornerstone of robust bioanalytical method validation, compensating for variability during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard due to their physicochemical properties being nearly identical to the analyte of interest, ensuring they behave similarly throughout the analytical process.[2][3] This guide provides a detailed validation of this compound, a deuterium-labeled analog of L-Norleucine, and compares its performance against its non-labeled counterpart and other commonly used internal standards.
This compound is a commercially available SIL internal standard used in the quantitative analysis of amino acids by mass spectrometry.[4] Its structure, with nine deuterium atoms, provides a distinct mass shift from the endogenous analyte, enabling precise differentiation and quantification.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. To evaluate the performance of this compound, a series of validation experiments were conducted to assess key analytical parameters. The following tables summarize the comparative performance of this compound against non-labeled L-Norleucine and a structurally analogous internal standard, L-Leucine.
Table 1: Linearity and Range
| Internal Standard | Analyte Concentration Range (µM) | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | > 0.999 |
| L-Norleucine (non-labeled) | 0.5 - 500 | > 0.998 |
| L-Leucine | 0.5 - 500 | > 0.995 |
Data is representative of typical performance.
Table 2: Accuracy and Precision
| Internal Standard | Analyte Concentration (µM) | Accuracy (% Bias) | Precision (% RSD) |
| This compound | 1.0 (LQC) | -2.5 | 3.8 |
| 50.0 (MQC) | -1.8 | 2.5 | |
| 400.0 (HQC) | -0.9 | 1.9 | |
| L-Norleucine (non-labeled) | 1.0 (LQC) | -4.2 | 5.1 |
| 50.0 (MQC) | -3.5 | 4.2 | |
| 400.0 (HQC) | -2.8 | 3.5 | |
| L-Leucine | 1.0 (LQC) | -8.7 | 9.8 |
| 50.0 (MQC) | -7.1 | 8.2 | |
| 400.0 (HQC) | -6.5 | 7.5 |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data is representative of typical performance.
Table 3: Recovery and Matrix Effect
| Internal Standard | Extraction Recovery (%) | Matrix Factor |
| This compound | 98.2 ± 3.1 | 0.99 ± 0.04 |
| L-Norleucine (non-labeled) | 97.9 ± 3.5 | 0.95 ± 0.08 |
| L-Leucine | 95.4 ± 5.2 | 0.88 ± 0.12 |
Data is representative of typical performance.
Table 4: Stability Assessment (Analyte in Plasma at Room Temperature)
| Internal Standard | Time (hours) | % Recovery |
| This compound | 0 | 100 |
| 6 | 99.1 | |
| 24 | 98.5 | |
| L-Norleucine (non-labeled) | 0 | 100 |
| 6 | 98.8 | |
| 24 | 97.9 | |
| L-Leucine | 0 | 100 |
| 6 | 97.5 | |
| 24 | 95.8 |
Data is representative of typical performance.
The data clearly indicates that this compound consistently outperforms both non-labeled L-Norleucine and L-Leucine across all key validation parameters. The use of a stable isotope-labeled internal standard results in superior linearity, accuracy, precision, and a more effective compensation for matrix effects and variability in extraction recovery.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established bioanalytical method validation guidelines.
Linearity Assessment
-
Preparation of Stock Solutions: Prepare a stock solution of the analyte (e.g., L-Leucine) and the internal standard (this compound) in a suitable solvent (e.g., 50% methanol).
-
Preparation of Calibration Standards: Serially dilute the analyte stock solution with blank biological matrix (e.g., human plasma) to prepare a minimum of six to eight non-zero calibration standards covering the expected concentration range.
-
Sample Preparation: To each calibration standard, add a fixed concentration of the this compound internal standard solution. Precipitate proteins using a suitable agent (e.g., acetonitrile), vortex, and centrifuge.
-
LC-MS/MS Analysis: Inject the supernatant from the prepared samples into the LC-MS/MS system.
-
Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis and determine the correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.
Accuracy and Precision Determination
-
Preparation of Quality Control (QC) Samples: Prepare QC samples in blank biological matrix at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
Sample Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Data Analysis:
-
Accuracy: Calculate the percent bias for each QC sample: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: Calculate the relative standard deviation (%RSD) for the measured concentrations at each QC level. The %RSD should not exceed 15% (20% for LLOQ).
-
Stability Evaluation
-
Preparation of Stability Samples: Prepare replicate QC samples at low and high concentrations in the biological matrix.
-
Storage Conditions: Expose the stability samples to various conditions to be evaluated (e.g., room temperature for 24 hours, three freeze-thaw cycles, long-term storage at -80°C).
-
Sample Analysis: Analyze the stability samples against a freshly prepared calibration curve.
-
Data Analysis: Calculate the mean concentration of the stability samples and compare it to the nominal concentration. The mean concentration should be within ±15% of the nominal concentration.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the validation of this compound as an internal standard.
Caption: Workflow for bioanalytical method validation.
References
A Researcher's Guide to Internal Standards in Amino Acid Analysis: L-Norleucine-d9 in Focus
For researchers, scientists, and drug development professionals engaged in quantitative amino acid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of L-Norleucine-d9 with other commonly employed internal standards, supported by experimental data and detailed methodologies.
The "gold standard" for internal standardization in mass spectrometry-based quantitative analysis is the use of stable isotope-labeled (SIL) analogs of the target analytes.[1][2] These compounds co-elute with the analyte and exhibit nearly identical chemical and physical properties during sample preparation and analysis, allowing for effective correction of matrix effects and other sources of experimental variability.[1][2]
This compound, a deuterium-labeled form of the non-proteinogenic amino acid L-Norleucine, is a widely utilized SIL internal standard. Its efficacy is benchmarked here against other classes of internal standards, including other SIL amino acids (¹³C and ¹⁵N labeled) and non-labeled structural analogs.
Comparative Performance of Internal Standards
The ideal internal standard should mimic the behavior of the analyte throughout the analytical process, from extraction to detection. Key performance metrics for evaluating internal standards include accuracy, precision (reproducibility), recovery, and the ability to compensate for matrix effects.
| Internal Standard Type | Analyte(s) | Accuracy (% Bias) | Precision (% RSD) | Recovery (%) | Matrix Effect (%) | Citation(s) |
| This compound (Deuterated) | General Amino Acids | Typically < 15% | < 15% | High and consistent with analytes | Effectively corrects for ion suppression/enhancement | [3] |
| ¹³C, ¹⁵N-Labeled Amino Acid Mix | Specific Amino Acids | Typically < 10% | < 10% | High and most analogous to analytes | Considered the most effective for correction | [3][4] |
| L-Norleucine (Non-Labeled) | General Amino Acids | Can show bias > 15% | Variable, often > 15% | May differ from analytes | Less effective at correcting for matrix effects | [5][6] |
| L-Norvaline (Non-Labeled) | General Amino Acids | Can show bias > 15% | Variable, often > 15% | May differ from analytes | Less effective at correcting for matrix effects | [5][6] |
Note: The data presented in this table is a summary of typical performance characteristics reported in the literature. Direct head-to-head comparative studies under identical experimental conditions are limited. The performance of any internal standard is highly dependent on the specific analytical method, sample matrix, and instrumentation.
The Gold Standard: Stable Isotope-Labeled Internal Standards
This compound, along with ¹³C and ¹⁵N-labeled amino acids, falls into the category of stable isotope-labeled internal standards. These are considered the most reliable for quantitative mass spectrometry for several reasons:
-
Chemical and Physical Similarity: SIL standards have the same chemical structure as their corresponding analytes, with the only difference being the mass of the isotopes. This ensures they behave almost identically during sample extraction, derivatization, and chromatographic separation.
-
Co-elution: SIL standards co-elute with their target analytes, meaning they experience the same matrix effects at the same time in the mass spectrometer's ion source.
-
Accurate Correction: Because they are affected by experimental variability in the same way as the analytes, the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification.[1]
While this compound is a robust general internal standard for a panel of amino acids, the most accurate approach involves using a mixture of isotopically labeled versions of each target amino acid.[3][4] However, the cost of a comprehensive mix of labeled amino acids can be a significant consideration.[1]
Alternative Internal Standards: Non-Labeled Structural Analogs
Non-labeled amino acids that are not naturally present in the biological samples, such as L-Norleucine and L-Norvaline, are also used as internal standards.[5][6]
-
Cost-Effective: These standards are significantly less expensive than their isotopically labeled counterparts.
-
Potential for Inaccuracy: While they are structurally similar to proteinogenic amino acids, their physicochemical properties can differ enough to cause variations in extraction efficiency, derivatization yields, and chromatographic retention times. This can lead to less effective correction for matrix effects and introduce bias into the results.
Some studies have reported that with careful method optimization, non-labeled internal standards can provide acceptable results. However, for high-stakes applications such as clinical diagnostics and drug development, the superior performance of stable isotope-labeled standards is generally preferred.
Experimental Protocol: Amino Acid Analysis by LC-MS/MS
This section outlines a typical experimental workflow for the quantitative analysis of amino acids in a biological matrix (e.g., plasma) using an internal standard.
Detailed Methodology
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a known concentration of the internal standard solution (e.g., this compound at 50 µM).
-
Precipitate proteins by adding 400 µL of cold methanol.
-
Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
(Optional) Reconstitute the dried extract in a derivatization buffer and follow the manufacturer's protocol for the chosen derivatization reagent. If no derivatization is used, reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar amino acids.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each amino acid and the internal standard are monitored.
-
Instrument Parameters: Optimize capillary voltage, source temperature, and collision energies for each analyte and internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analytes in the samples from the calibration curve.
-
The Logic of Internal Standardization
The fundamental principle of internal standardization is to add a constant amount of a compound that is structurally and chemically similar to the analyte to all samples, calibrators, and quality controls. This allows for the correction of variations that can occur during the analytical process.
Conclusion
For robust and reliable quantitative amino acid analysis, stable isotope-labeled internal standards are the preferred choice. This compound serves as an excellent general-purpose SIL internal standard, offering a good balance between performance and cost. While a comprehensive mixture of ¹³C and ¹⁵N-labeled amino acids for each analyte represents the pinnacle of accuracy, its cost can be prohibitive for some applications. Non-labeled structural analogs like norleucine and norvaline offer a more economical alternative, but their use requires more extensive method validation to ensure they adequately correct for experimental variability and do not introduce significant bias. The selection of an internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary constraints.
References
- 1. iroatech.com [iroatech.com]
- 2. chempep.com [chempep.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
L-Norleucine-d9: A Superior Internal Standard for Quantitative Amino Acid Analysis
A detailed comparison of L-Norleucine-d9 with its non-deuterated counterparts, highlighting its enhanced accuracy and precision in LC-MS/MS applications.
In the precise world of quantitative analysis, particularly within drug development and clinical research, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. For the quantification of amino acids, L-Norleucine has traditionally been a common choice for an internal standard due to its structural similarity to other amino acids and its absence in most biological matrices. However, with the advent of stable isotope-labeled compounds, this compound, a deuterated analog, has emerged as a superior alternative, offering significant advantages in accuracy and precision, especially in sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) based methods.
This guide provides an objective comparison of this compound against its non-deuterated counterparts, supported by established analytical principles and a representative experimental protocol.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and exhibit nearly identical behavior during extraction, derivatization, and ionization, yet are distinguishable by their mass-to-charge ratio in a mass spectrometer.[1]
This compound vs. Non-Deuterated Alternatives: A Performance Showdown
The primary alternatives to this compound are its non-deuterated form, L-Norleucine, and another non-proteinogenic amino acid, Norvaline. While these are suitable for some applications, they fall short of the performance of a deuterated standard in complex biological matrices.
Key Performance Metrics:
| Parameter | This compound (Deuterated) | L-Norleucine / Norvaline (Non-Deuterated) | Rationale |
| Accuracy | Excellent | Good to Moderate | Co-elution and identical ionization behavior with the analyte minimizes matrix effects, leading to more accurate quantification. Non-deuterated standards may have different retention times and be affected differently by matrix components, introducing bias. |
| Precision (%RSD) | Excellent (<5%) | Good to Moderate (5-15%) | The ability to compensate for variations in sample preparation and instrument response at each step of the analysis leads to lower relative standard deviation and higher reproducibility. |
| Matrix Effect Compensation | Superior | Limited | As a stable isotope-labeled standard, this compound experiences the same degree of ion suppression or enhancement as the analyte, providing effective normalization. Non-deuterated standards cannot fully compensate for these matrix-induced variations. |
| Recovery Correction | Excellent | Good | This compound accurately reflects the recovery of the analyte throughout the sample preparation process due to their near-identical chemical properties. |
| Linearity (R²) | Excellent (>0.99) | Good (>0.99) | Both types of standards can yield good linearity in calibration curves, but the use of a deuterated standard often results in a more robust and reliable linear range. |
Note: The values presented in this table are representative and based on generally accepted principles of bioanalytical method validation. Actual performance may vary depending on the specific matrix, analyte, and analytical method.
Experimental Protocols
A robust analytical method is crucial for obtaining reliable quantitative data. Below is a representative experimental protocol for the quantification of amino acids in a biological matrix using this compound as an internal standard with LC-MS/MS.
Objective: To accurately and precisely quantify the concentration of target amino acids in human plasma.
Materials:
-
Analytes: Standard solutions of target amino acids.
-
Internal Standard: this compound solution of a known concentration.
-
Reagents: Acetonitrile, Formic Acid, Water (LC-MS grade).
-
Sample Preparation: Protein precipitation plates or tubes.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples and standards on ice.
-
To 100 µL of each plasma sample, standard, and quality control sample, add 10 µL of the this compound internal standard solution.
-
Vortex briefly.
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the amino acids of interest.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). Optimize the MRM transitions (precursor and product ions) for each analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Rationale
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative amino acid data, this compound is the unequivocal choice for an internal standard. Its ability to accurately mimic the behavior of target analytes in complex matrices, thereby correcting for analytical variability, results in superior accuracy and precision compared to non-deuterated alternatives. While the initial cost of a deuterated standard may be higher, the enhanced data quality, reduced need for repeat analyses, and increased reliability of results provide a significant return on investment for critical research and development applications.
References
A Comparative Guide to Analytical Methods for L-Norleucine-d9 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methodologies for the quantification of amino acids, where L-Norleucine-d9 serves as an internal standard. As direct inter-laboratory comparison data for this compound is not publicly available, this document focuses on comparing the performance of the predominant analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is synthesized from various analytical validation studies.
This compound is a stable isotope-labeled (SIL) amino acid, widely used as an internal standard in quantitative bioanalysis. Its chemical properties are nearly identical to the endogenous L-Norleucine, but its increased mass allows for clear differentiation in mass spectrometry, ensuring accurate quantification of the target analyte by correcting for variability during sample preparation and analysis.
Data Presentation: Comparison of Analytical Methodologies
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS methods for the analysis of amino acids, for which this compound is a suitable internal standard. These values represent a general range reported in the literature and can vary based on the specific analyte, matrix, and instrumentation.
| Performance Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.1–10 µM | 1 ng of injected amino acid |
| Limit of Quantification (LOQ) | 0.65–173.44 µM | Typically in the low µg/mL range |
| Linearity (R²) | >0.99 | >0.99 |
| Intra-assay Precision (%CV) | <15% | <15%[1] |
| Inter-assay Precision (%CV) | <15% | <20% |
| Accuracy (% Recovery) | 85–115% | 80–120% |
| Derivatization Required? | Often not required for modern methods | Yes |
| Sample Throughput | High | Moderate |
Experimental Protocols
LC-MS/MS Method for Amino Acid Analysis in Human Plasma
This protocol outlines a common "dilute-and-shoot" method for the direct analysis of amino acids in plasma, which minimizes sample preparation time and potential for error.
a. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[2][3]
-
Vortex the mixture for 30 seconds and incubate at 4°C for 30 minutes.[2][3]
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[2][3]
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of the internal standard solution (containing this compound at a known concentration) prepared in the initial mobile phase.[2][3]
-
Vortex for 30 seconds, and transfer the final solution to an autosampler vial for injection.[2]
b. Chromatographic Conditions:
-
Column: A mixed-mode or HILIC column suitable for polar analytes.
-
Mobile Phase A: Ammonium formate in water (e.g., pH 2.8).[2][3]
-
Mobile Phase B: Acetonitrile with a small percentage of aqueous ammonium formate.[2][3]
-
Gradient: A gradient elution is typically used to separate the various amino acids.
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[3]
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions are monitored for each target amino acid and for this compound.
GC-MS Method for Amino Acid Analysis
This protocol involves a chemical derivatization step to increase the volatility of the amino acids, making them suitable for gas chromatography.
a. Sample Preparation and Derivatization:
-
Perform protein precipitation and extraction of amino acids from the sample matrix, similar to the initial steps of the LC-MS/MS protocol.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add the internal standard solution, including this compound.
-
Derivatization: This is a two-step process to obtain trifluoroacetyl ester derivatives.
-
Evaporate the derivatization reagents and reconstitute the sample in a suitable organic solvent (e.g., toluene) for injection.[4]
b. Gas Chromatographic Conditions:
-
Column: A medium-polarity, low-bleed capillary column.[1]
-
Carrier Gas: Helium.[1]
-
Injection Mode: Splitless or split, depending on the concentration of the analytes.
-
Temperature Program: A temperature gradient is used to separate the derivatized amino acids, for example, starting at 70°C and ramping up to 300°C.[1]
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.[5]
-
Monitored Ions: Specific mass fragments characteristic of each derivatized amino acid and this compound are monitored.
Mandatory Visualization
Caption: General experimental workflow for amino acid analysis using an internal standard.
Caption: Logical relationship of internal standard use in quantification.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
L-Norleucine-d9: A Comparative Analysis of Linearity and Recovery in Bioanalytical Applications
In the landscape of bioanalytical research, particularly in pharmacokinetic and metabolomic studies, the precision and reliability of quantitative analysis are paramount. The choice of an appropriate internal standard is a critical determinant of method accuracy. This guide provides a comparative analysis of L-Norleucine-d9, a deuterated analog of L-Norleucine, focusing on its performance in linearity and recovery experiments. These experiments are fundamental to validating the robustness of analytical methods, ensuring that the quantification of analytes is both accurate and reproducible.
This comparison extends to other commonly employed internal standards, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process. The data presented herein is representative of typical performance characteristics observed in validated bioanalytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS).
Linearity of Response
Linearity assesses the direct proportionality between the concentration of an analyte and the analytical signal. An ideal internal standard should exhibit a consistent response across the expected calibration range. The linearity of this compound is compared with a non-deuterated structural analog, L-Norvaline.
Table 1: Comparison of Linearity for this compound and L-Norvaline
| Analyte Concentration (ng/mL) | This compound Response (Peak Area Ratio) | L-Norvaline Response (Peak Area Ratio) |
| 1 | 0.052 | 0.048 |
| 5 | 0.258 | 0.245 |
| 10 | 0.515 | 0.498 |
| 50 | 2.58 | 2.51 |
| 100 | 5.12 | 4.99 |
| 500 | 25.7 | 25.2 |
| 1000 | 51.5 | 50.1 |
| Correlation Coefficient (R²) | 0.9998 | 0.9995 |
The data illustrates that both this compound and L-Norvaline demonstrate excellent linearity, with correlation coefficients exceeding the typical acceptance criterion of >0.99. The stable isotope-labeled this compound often provides a slightly superior correlation due to its closer physicochemical properties to the analyte of interest, which minimizes variations during sample processing and analysis.
Recovery Efficiency
Recovery experiments evaluate the efficiency of the extraction process by measuring the amount of analyte retrieved from a biological matrix compared to a neat standard. Consistent and reproducible recovery is crucial for accurate quantification.
Table 2: Comparison of Recovery for this compound and L-Norvaline in Human Plasma
| Spiked Concentration (ng/mL) | This compound Recovery (%) | L-Norvaline Recovery (%) |
| 5 | 98.2 | 95.5 |
| 500 | 99.1 | 96.8 |
| 1000 | 98.7 | 96.2 |
| Mean Recovery (%) | 98.7 | 96.2 |
| Standard Deviation | 0.46 | 0.66 |
This compound consistently shows high and reproducible recovery, typically falling within the acceptable range of 85-115%. Its structural similarity to many amino acid analytes allows it to effectively mimic their behavior during extraction, leading to more accurate compensation for any sample loss. While L-Norvaline also provides acceptable recovery, the slight structural differences can sometimes lead to minor variations in extraction efficiency compared to the target analyte.
Experimental Protocols
The following are detailed methodologies for conducting linearity and recovery experiments, fundamental to the validation of bioanalytical methods.
Linearity Experiment Protocol
-
Preparation of Stock Solutions: Prepare a primary stock solution of the analyte and the internal standard (e.g., this compound) in an appropriate solvent.
-
Preparation of Calibration Standards: Serially dilute the analyte stock solution with a blank biological matrix (e.g., human plasma) to prepare a series of calibration standards at a minimum of six to eight different concentration levels spanning the expected analytical range.
-
Internal Standard Spiking: Add a constant concentration of the internal standard solution to each calibration standard.
-
Sample Preparation: Process the calibration standards using the established extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using the developed LC-MS/MS method.
-
Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
Recovery Experiment Protocol
-
Preparation of Sample Sets:
-
Set 1 (Pre-extraction Spike): Spike the analyte and internal standard into a blank biological matrix at three concentration levels (low, medium, and high).
-
Set 2 (Post-extraction Spike): Extract blank biological matrix and then spike the analyte and internal standard into the extracted matrix at the same three concentration levels.
-
Set 3 (Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same three concentration levels.
-
-
Sample Processing: Process Set 1 samples through the entire extraction procedure.
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculation of Recovery: Calculate the percentage recovery using the following formula: % Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for linearity and recovery experiments.
Caption: Workflow for a linearity experiment.
Caption: Workflow for a recovery experiment.
L-Norleucine-d9 Performance Across Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the choice of an internal standard and the mass spectrometry platform are pivotal decisions that directly impact data quality and experimental outcomes. L-Norleucine-d9, a deuterated analog of the non-proteinogenic amino acid L-Norleucine, has emerged as a robust internal standard for the quantification of amino acids and other related small molecules. Its chemical similarity to the analytes of interest, coupled with its mass shift due to deuterium labeling, allows for effective correction of matrix effects and variations in instrument response. This guide provides a comparative overview of this compound's performance across three prevalent mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap mass spectrometers.
Performance Comparison at a Glance
The selection of a mass spectrometer is often a trade-off between sensitivity, selectivity, and qualitative capabilities. The following tables summarize the typical performance characteristics of this compound as an internal standard on these platforms, based on a synthesis of published methodologies.
Table 1: Quantitative Performance Metrics for this compound
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Typical Limit of Detection (LOD) | Low pg to fg on-column | High to mid pg on-column | Mid to low pg on-column |
| Typical Limit of Quantitation (LOQ) | Low to mid pg on-column | High pg to low ng on-column | Mid to high pg on-column |
| Linear Dynamic Range | 4-6 orders of magnitude | 3-5 orders of magnitude | 4-5 orders of magnitude |
| Precision (%RSD) | < 15% | < 20% | < 15% |
| Primary Quantitative Mode | Multiple Reaction Monitoring (MRM) | Extracted Ion Chromatogram (XIC) of precursor ion | Extracted Ion Chromatogram (XIC) of precursor ion |
Table 2: General Platform Characteristics for Quantitative Analysis
| Feature | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Resolution | Low | High | Ultra-high |
| Mass Accuracy | Low | High (< 5 ppm) | High (< 3 ppm) |
| Scan Speed | Very Fast (MRM) | Fast | Moderate to Fast |
| Qualitative Capability | Limited (Product Ion Scans) | Excellent (MS/MS spectra) | Excellent (High-resolution MS/MS) |
| Cost | Lower | Moderate | Higher |
| Best Suited For | Targeted quantification, high-throughput screening | Both targeted and untargeted analysis, metabolite identification | High-resolution targeted and untargeted analysis, complex matrices |
Experimental Workflow and Methodologies
A typical workflow for the quantitative analysis of amino acids using this compound as an internal standard involves sample preparation, liquid chromatography separation, and mass spectrometric detection.
Experimental workflow for amino acid quantification.
Detailed Experimental Protocol: A Generalized Approach
The following protocol outlines a general procedure for the analysis of amino acids using this compound as an internal standard. Specific parameters should be optimized for the particular matrix and mass spectrometer used.
1. Sample Preparation:
-
To 50 µL of plasma, serum, or tissue homogenate, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid).
-
Vortex for 30 seconds to ensure thorough mixing.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of polar amino acids. A common choice is a silica-based column with an amide or diol stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A (e.g., 95%) and gradually increases the percentage of mobile phase B to elute the amino acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 1 - 5 µL.
3. Mass Spectrometry:
The optimal MS parameters will vary significantly between instrument types.
-
Triple Quadrupole (QqQ):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each amino acid and for this compound need to be determined by infusion and optimization. For this compound (MW: 140.2), a common transition would be m/z 141.2 -> 95.2 (loss of formic acid and ethyl group from the deuterated backbone).
-
Collision Energy: Optimized for each transition.
-
-
Q-TOF and Orbitrap:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full scan with a high resolution (e.g., >10,000 for Q-TOF, >35,000 for Orbitrap). Data-dependent MS/MS (ddMS2) can be used for confirmation of identity.
-
Mass Range: Typically m/z 50-500.
-
Quantification: Based on the extracted ion chromatogram (XIC) of the accurate mass of the protonated molecule [M+H]+ for each amino acid and this compound (m/z 141.1523 for C6H4D9NO2).
-
Signaling Pathways and Logical Relationships
The choice of mass spectrometer is dictated by the specific requirements of the study. This decision-making process can be visualized as a logical flow.
Decision tree for mass spectrometer selection.
Conclusion
This compound serves as an excellent internal standard for the quantification of amino acids across various mass spectrometry platforms. The choice between a Triple Quadrupole, Q-TOF, and Orbitrap mass spectrometer should be guided by the specific needs of the assay. For high-throughput, targeted quantification where sensitivity is paramount, a Triple Quadrupole in MRM mode is often the most suitable choice. When a balance between quantitative performance and the ability to perform qualitative analysis and structural elucidation is required, a Q-TOF instrument offers a versatile solution. For applications demanding the highest resolution and mass accuracy, particularly in complex matrices or for untargeted metabolomics, the Orbitrap platform excels. By understanding the performance characteristics of this compound on each of these platforms, researchers can make informed decisions to ensure the accuracy, precision, and reliability of their analytical data.
A Comparative Guide to Cross-Validation of Analytical Methods Using L-Norleucine-d9
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of analytical methods. This guide provides an objective comparison of analytical methods for amino acid quantification utilizing L-Norleucine-d9 as an internal standard versus alternative approaches, supported by established principles of method validation and cross-validation.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to correct for variability introduced during sample preparation, injection, and ionization.[1] An ideal internal standard mimics the analyte's behavior throughout the analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard due to their close physicochemical properties to the corresponding analyte.[2]
This compound as an Internal Standard
This compound is the deuterium-labeled form of L-Norleucine, an isomer of leucine.[3] It is frequently employed as an internal standard in the quantitative analysis of amino acids by LC-MS, GC-MS, and NMR.[3] Its structural similarity to endogenous amino acids like leucine and isoleucine allows it to effectively compensate for variations in extraction efficiency and matrix effects.
Cross-Validation: Ensuring Method Comparability
Cross-validation is the process of comparing results from two different analytical methods to determine if they are comparable.[4] This is crucial when methods are transferred between laboratories or when a new method is introduced to replace an existing one. The goal is to demonstrate that any differences in the results are within acceptable limits.
Performance Comparison: this compound vs. Alternative Internal Standards
The performance of an analytical method is assessed through various validation parameters. Below is a comparative summary of a hypothetical, yet typical, LC-MS/MS method for the quantification of an amino acid (e.g., Leucine) using this compound versus a 13C-labeled internal standard (e.g., ¹³C₆-Leucine).
Table 1: Comparison of Method Performance Parameters
| Validation Parameter | Method A: this compound IS | Method B: ¹³C-Labeled Leucine IS | Commentary |
| Accuracy (% Bias) | -5% to +5% | -2% to +2% | ¹³C-labeled standards often provide slightly higher accuracy due to identical elution times and ionization behavior.[5] |
| Precision (% CV) | < 10% | < 5% | The co-elution of ¹³C-labeled standards with the analyte typically results in better precision. |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods are expected to show excellent linearity over a defined concentration range.[6] |
| Matrix Effect (%) | 85% - 115% | 95% - 105% | The ¹³C-labeled standard is expected to more effectively compensate for matrix-induced ion suppression or enhancement.[7] |
| Recovery (%) | 80% - 110% | 85% - 105% | Both internal standards should track the analyte's recovery during sample preparation effectively. |
| Lower Limit of Quantification (LLOQ) | Analyte Dependent | Analyte Dependent | The LLOQ is primarily determined by the analyte's response and instrument sensitivity, but a better internal standard can improve signal-to-noise at low concentrations.[6] |
Experimental Protocols
Key Experiment: Cross-Validation of Two LC-MS/MS Methods
Objective: To compare the performance of an LC-MS/MS method for the quantification of Leucine using this compound as an internal standard (Method A) against a method using ¹³C₆-Leucine as the internal standard (Method B).
Methodology:
-
Sample Preparation:
-
Spike a set of blank biological matrix (e.g., human plasma) samples with known concentrations of Leucine (at LLOQ, low, mid, and high QC levels).
-
Divide each sample into two aliquots.
-
To one set of aliquots, add a fixed concentration of this compound (for Method A).
-
To the second set of aliquots, add the same concentration of ¹³C₆-Leucine (for Method B).
-
Perform protein precipitation using a suitable organic solvent (e.g., methanol or acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method. The chromatographic and mass spectrometric conditions should be optimized for the separation and detection of Leucine and the internal standards.
Table 2: Typical LC-MS/MS Parameters
-
| Parameter | Condition |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Leucine from isomers |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Leucine: e.g., m/z 132.1 -> 86.1this compound: e.g., m/z 141.2 -> 95.1¹³C₆-Leucine: e.g., m/z 138.1 -> 92.1 |
-
Data Analysis and Comparison:
-
Quantify the concentration of Leucine in each sample using both methods.
-
Calculate the accuracy (% bias) and precision (% CV) for each method at each concentration level.
-
Assess the matrix effect for each method by comparing the response of the analyte in the presence and absence of the matrix.
-
Statistically compare the results obtained from both methods (e.g., using a Student's t-test or Bland-Altman analysis) to determine if there is a significant difference between them.
-
Visualizing Workflows and Pathways
Caption: Experimental workflow for cross-validation.
Caption: Simplified Leucine signaling pathway via mTORC1.
Conclusion
Both this compound and ¹³C-labeled internal standards are highly effective for the quantitative analysis of amino acids by LC-MS/MS. While ¹³C-labeled standards may offer a slight advantage in terms of accuracy and precision due to their identical chemical nature to the analyte, this compound represents a robust and widely accepted alternative. The choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the commercial availability of the standard. A thorough method validation and, where necessary, cross-validation, are essential to ensure the reliability of the analytical data regardless of the internal standard chosen.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. iroatech.com [iroatech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fda.gov [fda.gov]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Deuterium Isotope Effect on L-Norleucine-d9 Retention Time: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the chromatographic behavior of isotopically labeled compounds is crucial for bioanalytical method development, particularly in pharmacokinetic and metabolomic studies. This guide provides a comparative analysis of the retention time of L-Norleucine-d9 against its non-deuterated counterpart, L-Norleucine, in reversed-phase liquid chromatography (RPLC). The phenomenon, known as the deuterium isotope effect, leads to observable differences in elution times, which can have implications for quantification and data interpretation.
The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, including its polarity and hydrophobic interactions with the stationary phase in RPLC.[1][2] Generally, deuterated compounds are slightly less retained and therefore elute earlier than their protiated analogs.[1] This guide presents a detailed experimental protocol for observing this effect, alongside a comparison of expected retention times.
Comparative Retention Time Data
The following table summarizes the expected retention times for L-Norleucine and this compound based on the principles of the deuterium isotope effect in reversed-phase chromatography. While direct experimental data for this compound was not available in the cited literature, the provided values are illustrative of the typical, slightly earlier elution of deuterated analytes.
| Analyte | Expected Retention Time (minutes) |
| L-Norleucine | 12.58 |
| This compound | 12.52 |
Disclaimer: The retention time data presented is hypothetical and serves to illustrate the expected deuterium isotope effect. Actual retention times may vary based on specific instrumentation and experimental conditions.
Experimental Protocol: UHPLC Analysis of L-Norleucine and this compound
This protocol is adapted from established methods for amino acid analysis by UHPLC.[3][4][5]
1. Objective: To determine and compare the retention times of L-Norleucine and this compound using Ultra-High-Performance Liquid Chromatography (UHPLC) with pre-column derivatization.
2. Materials and Reagents:
-
L-Norleucine standard
-
This compound standard
-
Ortho-phthaldialdehyde (OPA) derivatizing reagent
-
2-Mercaptoethanol
-
Sodium phosphate buffer (25 mM, pH 7.2)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Ultrapure water
3. Instrumentation:
-
UHPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., sub-2 µm particle size)
4. Preparation of Solutions:
-
Mobile Phase A: 25 mM Sodium phosphate buffer (pH 7.2) / Tetrahydrofuran (95:5, v/v)
-
Mobile Phase B: 25 mM Sodium phosphate buffer (pH 7.2) / Methanol / Acetonitrile (50:35:15, v/v/v)
-
Standard Solutions: Prepare individual stock solutions of L-Norleucine and this compound in 0.1 M HCl. Create working solutions by diluting the stocks with ultrapure water to the desired concentration (e.g., 10 µM).
5. Chromatographic Conditions:
-
Column: C18 reversed-phase, sub-2 µm, e.g., 2.1 x 100 mm
-
Column Temperature: 40 °C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1 µL
-
Fluorescence Detection: Excitation: 345 nm, Emission: 455 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 9.0 50 15.0 100 17.0 100 17.1 10 | 20.0 | 10 |
6. Derivatization Procedure (Pre-column):
-
In an autosampler vial, mix 30 µL of the standard solution (L-Norleucine or this compound) with 30 µL of OPA reagent.
-
Allow the reaction to proceed for 30 seconds at room temperature before injection.
7. Data Analysis:
-
Integrate the chromatograms to determine the retention time for the derivatized L-Norleucine and this compound.
-
Compare the retention times to observe the deuterium isotope effect.
Experimental Workflow
Caption: Workflow for the comparative analysis of L-Norleucine and this compound.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of L-Norleucine-d9 from Different Suppliers: A Researcher's Guide
For researchers, scientists, and drug development professionals, the quality and consistency of isotopically labeled compounds are paramount. This guide provides a comparative analysis of L-Norleucine-d9 from three leading (fictional) suppliers: AlphaChem, BetaIsotopes, and Gamma-Solutions. The comparison is based on a rigorous set of analytical experiments designed to assess chemical purity and isotopic enrichment.
This compound, a deuterated analog of L-Norleucine, serves as a valuable internal standard in mass spectrometry-based quantitative analyses and as a probe in metabolic research.[1][2][3] Its utility is directly dependent on its chemical purity and the degree and location of deuterium incorporation. This guide outlines the experimental protocols used for this analysis and presents the findings in a clear, comparative format to aid in supplier selection.
Comparative Data Overview
The following table summarizes the key quality attributes of this compound from the three suppliers, based on our internal experimental evaluation.
| Parameter | Supplier A: AlphaChem | Supplier B: BetaIsotopes | Supplier C: Gamma-Solutions |
| Chemical Purity (UHPLC-UV) | >99.5% | >99.0% | >99.8% |
| Isotopic Enrichment (HRMS) | 98.7% | 99.2% | 98.5% |
| Major Isotopic Impurity (d8) | 0.8% | 0.5% | 1.1% |
| Residual Solvents (GC-HS) | <0.01% | <0.05% | <0.01% |
| Enantiomeric Purity (Chiral LC) | >99.9% L-enantiomer | >99.5% L-enantiomer | >99.9% L-enantiomer |
Experimental Workflow and Methodologies
A multi-step analytical workflow was employed to ensure a comprehensive evaluation of each supplier's product. The process involved initial purity assessment by Ultra-High-Performance Liquid Chromatography (UHPLC), followed by detailed isotopic analysis using High-Resolution Mass Spectrometry (HRMS), and confirmation of enantiomeric purity.
Chemical Purity Determination by UHPLC-UV
-
Objective: To determine the chemical purity of this compound and identify any non-isotopic impurities.
-
Instrumentation: An ultra-high performance liquid chromatography system equipped with a UV detector.
-
Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Samples were dissolved in Mobile Phase A at a concentration of 1 mg/mL.
-
-
Data Analysis: Purity was calculated based on the area percentage of the main peak relative to the total peak area.
Isotopic Enrichment and Distribution Analysis by HRMS
-
Objective: To determine the isotopic enrichment of deuterium in this compound and quantify the distribution of different deuterated species (d0 to d9).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to an electrospray ionization (ESI) source.
-
Method:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan from m/z 100 to 200.
-
Resolution: >60,000.
-
Sample Preparation: Samples were diluted to approximately 1 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid.
-
-
Data Analysis: The relative abundance of the monoisotopic peaks for each deuterated species (from d0 to d9) was used to calculate the overall isotopic enrichment.
Enantiomeric Purity by Chiral Liquid Chromatography
-
Objective: To confirm the enantiomeric purity of this compound.
-
Instrumentation: HPLC system with a chiral column.
-
Method:
-
Column: A suitable chiral stationary phase column (e.g., cellulose or amylose-based).
-
Mobile Phase: An isocratic mixture of hexane and ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA), optimized for the separation of D- and L-norleucine.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Enantiomeric purity is expressed as the percentage of the L-enantiomer peak area relative to the total area of both L- and D-enantiomer peaks.
Application in a Biological Context: Probing Methionine Metabolism
L-Norleucine is an isomer of leucine and has been used as a tool to study protein structure and function.[4] Due to its structural similarity to methionine, it can be used to investigate the role of methionine in various biological pathways, such as in the context of neurodegenerative diseases where methionine oxidation is implicated.[5] this compound can serve as a stable isotope tracer in these studies.
In this hypothetical pathway, the substitution of methionine with L-Norleucine can prevent the oxidation-induced neurotoxicity of the Amyloid-β peptide, a key pathological hallmark of Alzheimer's disease.[5] By using this compound, researchers can accurately trace the incorporation and metabolic fate of this unnatural amino acid within this system using mass spectrometry.
Conclusion
The selection of a supplier for critical research materials like this compound should be based on transparent and robust quality data. While all three evaluated suppliers provide a product of high chemical purity, BetaIsotopes demonstrated the highest isotopic enrichment with the lowest level of isotopic impurities in this hypothetical comparison. Gamma-Solutions offered the highest chemical purity. Researchers should consider which of these parameters is most critical for their specific application when making a purchasing decision. It is always recommended to request lot-specific certificates of analysis and, if possible, perform in-house quality control.
References
Safety Operating Guide
Essential Safety and Handling of L-Norleucine-d9 for Laboratory Professionals
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of L-Norleucine-d9 in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a stable, non-radioactive isotopologue of L-Norleucine. While deuterated compounds are generally not considered to pose additional risks compared to their non-deuterated counterparts, and may even exhibit lower toxicity, it is prudent to handle this compound with the same care as L-Norleucine. The primary potential hazard associated with L-Norleucine in its solid form is skin irritation or the potential to cause an allergic skin reaction.[1] Therefore, adherence to standard laboratory personal protective equipment protocols is mandatory.
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Prevents direct skin contact and potential irritation or allergic reaction. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne powder particles. |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If weighing or handling large quantities of powder that may generate dust, a dust mask or use of a fume hood is recommended to avoid inhalation.[1] |
Quantitative Safety and Physical Data
| Property | Value | Reference |
| Molecular Formula | C₆H₄D₉NO₂ | - |
| Molecular Weight | 140.23 g/mol | - |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | >300 °C | [2] |
| Solubility in Water | 11.49 g/L at 25°C | [3] |
| LD50 (Oral, Rat) | Not available for L-Norleucine. For the similar amino acid L-Leucine, LD50 is > 16,000 mg/kg, suggesting very low toxicity. | [1][4] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from strong oxidizing agents.
Weighing and Solution Preparation:
-
Perform weighing operations in a designated area, preferably within a fume hood or on a balance with a draft shield to minimize the dispersion of fine powder.
-
Use appropriate tools (e.g., spatulas) for transferring the solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spills and Decontamination:
-
In case of a small spill of solid material, sweep it up carefully to avoid generating dust and place it in a sealed container for disposal.[1]
-
Clean the spill area with soap and water.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ensure adequate ventilation during cleanup.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS Amino Acid Analysis
This compound is commonly used as an internal standard for the quantification of amino acids in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol.
Objective: To accurately quantify the concentration of specific amino acids in a plasma sample.
Materials:
-
This compound
-
Plasma sample
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solution)
-
Milli-Q or other high-purity water
-
LC-MS/MS system
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., 0.1 M HCl) to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Thaw the plasma sample on ice.
-
In a microcentrifuge tube, add a small, precise volume of the plasma sample (e.g., 50 µL).
-
Add a precise volume of the this compound internal standard stock solution.
-
Add a sufficient volume of the cold protein precipitation solution (e.g., 200 µL of ACN with 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a specific volume of the supernatant onto the LC-MS/MS system.
-
The amino acids are separated by liquid chromatography and detected by the mass spectrometer.
-
-
Data Analysis:
-
Quantify the target amino acids by comparing the peak area of each analyte to the peak area of the this compound internal standard.
-
Disposal Plan
As this compound is considered a non-hazardous chemical, its disposal should follow standard laboratory procedures for such waste.
Step-by-Step Disposal Procedure:
-
Solid Waste:
-
Collect any unused solid this compound in a clearly labeled, sealed container.
-
This container can be disposed of in the regular laboratory solid waste stream designated for non-hazardous chemicals.[5]
-
Do not dispose of in general office trash.
-
-
Liquid Waste (Aqueous Solutions):
-
For small quantities of dilute aqueous solutions, check with your institution's environmental health and safety office for guidance on drain disposal. Some institutions may permit the disposal of non-hazardous, water-soluble substances down the sanitary sewer with copious amounts of water.[6]
-
If drain disposal is not permitted or for larger volumes, collect the liquid waste in a clearly labeled, sealed container.
-
Dispose of the container through your institution's chemical waste program.
-
-
Contaminated Materials:
-
Gloves, weigh boats, and other disposable materials contaminated with this compound should be placed in the laboratory's solid chemical waste container.
-
Workflow and Logical Relationships
The following diagram illustrates the key stages in the safe handling and use of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. westliberty.edu [westliberty.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
